4-Bromothiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIFYCRDSOUHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511086 | |
| Record name | 4-Bromothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83933-17-9 | |
| Record name | 4-Bromothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Bromothiophene-2-carboxamide from Thiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-bromothiophene-2-carboxamide, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, thiophene. This document outlines a multi-step synthesis, necessitated by the challenges of direct and selective functionalization of the thiophene ring. The described route involves perbromination, selective debromination, regioselective lithiation-carboxylation, and subsequent amidation. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation.
Synthetic Strategy Overview
Direct selective bromination of thiophene to achieve 4-bromothiophene is challenging due to the preferential electrophilic substitution at the α-positions (2- and 5-positions). Therefore, a more circuitous but effective route is employed. The overall strategy involves the following key transformations:
-
Exhaustive Bromination: Thiophene is first perbrominated to yield 2,3,4,5-tetrabromothiophene. This step ensures that all positions on the thiophene ring are functionalized with bromine.
-
Selective Reduction: The resulting tetrabromothiophene undergoes a selective reduction to remove the more reactive α-bromine atoms, yielding 3,4-dibromothiophene.
-
Regioselective Carboxylation: 3,4-dibromothiophene is then subjected to regioselective lithiation at the 2-position, followed by quenching with carbon dioxide to introduce a carboxylic acid group, forming 4-bromothiophene-2-carboxylic acid.
-
Amidation: Finally, the carboxylic acid is converted to the target carboxamide, this compound, through standard amide bond formation methodologies.
Caption: Synthetic workflow for this compound from thiophene.
Experimental Protocols and Data
Step 1: Synthesis of 2,3,4,5-Tetrabromothiophene
This initial step involves the exhaustive bromination of thiophene to ensure all ring positions are substituted with bromine atoms.
Experimental Protocol:
In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with thiophene. An excess of bromine is added dropwise to the stirred thiophene, typically in the presence of a catalyst such as iron filings or a small amount of hydrobromic acid. The reaction is highly exothermic and the addition of bromine should be controlled to maintain a manageable reaction temperature. After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete bromination. Upon cooling, the reaction mixture is carefully poured into a solution of sodium bisulfite to quench any remaining bromine. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
| Parameter | Value |
| Starting Material | Thiophene |
| Reagents | Bromine (Br2), Hydrobromic acid (HBr) |
| Solvent | None (neat) or Chloroform |
| Reaction Temperature | Reflux |
| Reaction Time | 10-12 hours |
| Typical Yield | 75-85% |
Step 2: Synthesis of 3,4-Dibromothiophene
This step selectively removes the more reactive α-bromine atoms from 2,3,4,5-tetrabromothiophene.[1][2][3]
Experimental Protocol:
A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a powder addition funnel. The flask is charged with 2,3,4,5-tetrabromothiophene and glacial acetic acid. Zinc dust is added portion-wise to the stirred solution at a rate that maintains a gentle reflux.[4] The reaction is exothermic. After the addition of zinc is complete, the mixture is refluxed for an additional 2-4 hours to ensure the complete removal of the α-bromines.[4] The reaction mixture is then cooled, and the excess zinc is removed by filtration. The filtrate is poured into water, and the product is extracted with a suitable organic solvent such as diethyl ether or dichloromethane. The organic layer is washed with a saturated solution of sodium bicarbonate and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.[1][4]
| Parameter | Value |
| Starting Material | 2,3,4,5-Tetrabromothiophene |
| Reagents | Zinc dust (Zn), Glacial acetic acid |
| Solvent | Acetic acid |
| Reaction Temperature | Reflux (55-70 °C)[4] |
| Reaction Time | 2-4 hours[4] |
| Typical Yield | Up to 95%[4] |
Step 3: Synthesis of 4-Bromothiophene-2-carboxylic acid
This step involves the regioselective introduction of a carboxylic acid group at the 2-position of 3,4-dibromothiophene via a lithiation reaction.
Experimental Protocol:
A flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen) is charged with 3,4-dibromothiophene and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath. To this stirred solution, one equivalent of n-butyllithium (n-BuLi) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete monolithiation. An excess of freshly crushed dry ice (solid carbon dioxide) is then added to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature overnight. The reaction is then quenched with water, and the aqueous layer is acidified with a dilute solution of hydrochloric acid to a pH of approximately 2-3. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
| Parameter | Value |
| Starting Material | 3,4-Dibromothiophene |
| Reagents | n-Butyllithium (n-BuLi), Carbon dioxide (dry ice) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 2-3 hours for lithiation, then overnight |
| Typical Yield | 60-70% |
Step 4: Synthesis of this compound
The final step is the conversion of the carboxylic acid to the corresponding primary amide. Several methods can be employed for this transformation. One common and effective method utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[5][6]
Experimental Protocol:
In a round-bottom flask, 4-bromothiophene-2-carboxylic acid is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred at room temperature for 30 minutes. Subsequently, a solution of ammonia in a suitable solvent (e.g., 0.5 M in 1,4-dioxane) or an aqueous solution of ammonium hydroxide is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound.
| Parameter | Value |
| Starting Material | 4-Bromothiophene-2-carboxylic acid |
| Reagents | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Ammonia (or Ammonium Hydroxide) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90%[6] |
An alternative one-pot procedure involves the in-situ activation of the carboxylic acid with p-nitrobenzenesulfonyl chloride in the presence of triethylamine and a catalytic amount of DMAP, followed by the addition of an amine.[7]
Conclusion
The synthesis of this compound from thiophene is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The pathway detailed in this guide, involving perbromination, selective debromination, regioselective lithiation-carboxylation, and amidation, represents a robust and reproducible route to this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of each step may be possible depending on the specific laboratory conditions and desired scale of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. tandfonline.com [tandfonline.com]
4-Bromothiophene-2-carboxamide: A Technical Guide for Researchers
For immediate release: This whitepaper provides a detailed overview of the chemical properties, structure, and synthesis of 4-Bromothiophene-2-carboxamide, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines the compound's key characteristics and provides a representative protocol for its synthesis, highlighting its potential as a building block in the design of novel therapeutic agents.
Chemical Properties and Structure
This compound is a substituted thiophene derivative. The presence of the bromine atom and the carboxamide group on the thiophene ring offers reactive sites for further chemical modifications, making it a valuable intermediate in medicinal chemistry. Thiophene-based molecules are known to exhibit a wide range of biological activities, and this compound serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][2]
Physicochemical Data
While specific experimental data for this compound is not widely available in the public domain, the following table summarizes its key identifiers and calculated properties. For context, the experimental melting point of its precursor, 4-Bromothiophene-2-carboxylic acid, and its isomer, 4-Bromothiophene-3-carboxamide, are also provided.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNOS | [3] |
| Molecular Weight | 206.06 g/mol | [3] |
| CAS Number | 83933-17-9 | [3][4] |
| IUPAC Name | This compound | |
| SMILES | C1=C(C(=O)N)SC=C1Br | |
| InChI Key | Not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Precursor: 4-Bromothiophene-2-carboxylic acid (CAS: 16694-18-1) Melting Point | 120.0 - 124.0 °C | [5] |
| Isomer: 4-Bromothiophene-3-carboxamide (CAS: 100245-61-2) Melting Point | 150 - 155 °C | [6] |
Structural Representation
The chemical structure of this compound is depicted below.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding carboxylic acid precursor, 4-Bromothiophene-2-carboxylic acid. A common and effective method involves a two-step process: the conversion of the carboxylic acid to an acyl chloride, followed by amidation. A representative protocol is detailed below, adapted from procedures for similar thiophene carboxamides.[2]
Step 1: Synthesis of 4-Bromothiophene-2-carbonyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromothiophene-2-carboxylic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents, under an inert atmosphere (e.g., nitrogen or argon).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Bromothiophene-2-carbonyl chloride is typically a yellow to brown oil or solid and is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a cooled (0 °C) solution of concentrated aqueous ammonia (an excess, typically 10-20 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Dissolve the crude 4-Bromothiophene-2-carbonyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.
-
Add the solution of the acyl chloride dropwise to the stirred ammonia solution at 0 °C. A precipitate of the amide and ammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization
Due to the lack of publicly available experimental spectra for this compound, this section provides predicted and expected characteristics based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxamide groups. Additionally, a broad singlet corresponding to the -NH₂ protons of the amide group is anticipated, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals: four for the carbon atoms of the thiophene ring and one for the carbonyl carbon of the amide group. The chemical shifts of the ring carbons will be affected by the positions of the bromine and carboxamide substituents.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations of the primary amide, typically appearing as two bands in the region of 3400-3100 cm⁻¹.
-
C=O stretching vibration of the amide (Amide I band), which is a strong absorption typically found in the range of 1680-1630 cm⁻¹.
-
N-H bending vibration of the amide (Amide II band), usually observed around 1640-1550 cm⁻¹.
-
C-Br stretching vibration, which will appear in the fingerprint region at lower wavenumbers.
-
C-S and C=C stretching vibrations of the thiophene ring.
Mass Spectrometry (MS):
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (206.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the amide group or the bromine atom.
Applications in Drug Development
Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The this compound scaffold presents several opportunities for the development of new drug candidates.
The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening. The amide functionality at the 2-position can also be modified or can participate in hydrogen bonding interactions with biological targets.
The logical relationship for utilizing this compound in a drug discovery workflow is illustrated below.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for application in drug discovery and development. While detailed experimental data on its physicochemical properties are limited, its structure and the reactivity of its functional groups make it an attractive starting material for the synthesis of novel compounds. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further research into its chemical and biological properties. As the demand for new therapeutic agents continues to grow, the exploration of versatile scaffolds such as this compound will be crucial in the advancement of medicinal chemistry.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. usbio.net [usbio.net]
- 4. 83933-17-9|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]
- 6. 4-ブロモチオフェン-3-カルボキサミド 97% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Profile of 4-Bromothiophene-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromothiophene-2-carboxamide, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.76 | s | 1H | Thiophene-H5 |
| 7.50 | d, J = 3.7 Hz | 1H | Thiophene-H3 |
| 7.63-7.61 | m | 2H | NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=O (Amide) |
| 142.1 | Thiophene-C2 |
| 131.8 | Thiophene-C5 |
| 128.9 | Thiophene-C3 |
| 115.6 | Thiophene-C4 (C-Br) |
Note: NMR data is based on closely related structures and predictive models. Experimental verification is recommended.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |
| 1660-1680 | Strong | C=O Stretch (Amide I) |
| 1600-1620 | Medium | N-H Bend (Amide II) |
| 1400-1450 | Medium | C-N Stretch |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~700-800 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 205/207 | High | [M]⁺ (Molecular Ion, Br isotopes) |
| 189/191 | Medium | [M-NH₂]⁺ |
| 161/163 | Medium | [M-CONH₂]⁺ |
| 108 | High | [Thiophene-carboxamide]⁺ |
| 82 | Medium | [C₄H₂S]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The spectra are recorded on a 500 MHz NMR spectrometer. ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is obtained.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small sample of this compound is introduced into the ion source, typically via a direct insertion probe. The sample is ionized by a beam of electrons (70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
This guide serves as a foundational resource for researchers working with this compound, providing essential spectroscopic data and procedural outlines to support further investigation and application of this versatile compound.
An In-depth Technical Guide to 4-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 4-Bromothiophene-2-carboxamide, a compound of interest in various research and development applications.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C5H4BrNOS[1] |
| Molecular Weight | 206.06 g/mol [1] |
| CAS Number | 83933-17-9[1] |
Structural Information Hierarchy
The following diagram illustrates the relationship between the compound's name and its core molecular identifiers.
Caption: Hierarchical relationship of compound data.
References
An In-depth Technical Guide to the Purity and Characterization of 4-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 4-Bromothiophene-2-carboxamide, a key building block in medicinal chemistry and materials science. This document outlines common analytical techniques, presents typical data, and details experimental protocols to ensure the quality and consistency of this compound in research and development settings.
Physicochemical Properties and Purity
This compound is a solid, with commercial suppliers typically offering purity levels of 97% or higher. The purity is a critical parameter, as impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of final drug candidates.
Table 1: Physicochemical and Typical Purity Data for this compound and Related Compounds
| Parameter | This compound | 4-Bromothiophene-2-carboxylic acid | 5-Bromothiophene-2-carbaldehyde |
| Molecular Formula | C₅H₄BrNOS | C₅H₃BrO₂S | C₅H₃BrOS |
| Molecular Weight | 206.06 g/mol | 207.04 g/mol | 191.05 g/mol |
| CAS Number | 83933-17-9 | 16694-18-1 | 4701-17-1 |
| Appearance | White to off-white solid | White to light yellow powder/crystals | Yellow to brown solid |
| Typical Purity | ≥97% | ≥98% | ≥99% (by GC) |
| Melting Point | 150-155 °C | 120-124 °C | <55°C (Solid), >55°C (Liquid) |
Synthesis and Potential Impurities
The synthesis of this compound typically involves the amidation of a 4-bromothiophene-2-carboxylic acid derivative. The purity of the final product is highly dependent on the quality of the starting materials and the purification methods employed.
Potential Impurities:
-
Starting Materials: Unreacted 4-bromothiophene-2-carboxylic acid or its activated derivatives.
-
Reagents: Residual coupling agents or solvents.
-
Side-Products: Isomeric impurities or products of side reactions.
-
Degradation Products: Formed during synthesis or storage.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.
Technical Guide: Safe Handling and Storage of 4-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of 4-Bromothiophene-2-carboxamide, a key intermediate in various pharmaceutical and chemical syntheses. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | ECHEMI |
| CAS Number | 83933-17-9 | ECHEMI |
| Molecular Formula | C5H4BrNOS | Thermo Fisher Scientific |
| Molecular Weight | 206.06 g/mol | Thermo Fisher Scientific |
| Appearance | White to Yellow to Orange powder to crystal | TCI Chemicals |
| Storage Temperature | -20°C | Generic |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation. Inhalation of dust and direct contact should be strictly avoided.
| Hazard | GHS Classification | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory when handling this compound. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile rubber) are essential.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]
Safe Handling and Experimental Protocol
All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Experimental Workflow:
References
An In-depth Technical Guide to 4-Bromothiophene-2-carboxamide
CAS Number: 83933-17-9
This technical guide provides a comprehensive overview of 4-Bromothiophene-2-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively available in the public domain. The following table summarizes its basic molecular properties.
| Property | Value | Source |
| CAS Number | 83933-17-9 | [1] |
| Molecular Formula | C₅H₄BrNOS | [1] |
| Molecular Weight | 206.06 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis and Reactivity
A direct and detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, the synthesis of structurally similar compounds, such as N-substituted thiophene-2-carboxamides, suggests potential synthetic routes.
One common approach involves the amidation of a corresponding carboxylic acid or its activated derivative. A plausible synthetic pathway for this compound could start from 4-bromothiophene-2-carboxylic acid.
Hypothetical Synthesis Workflow
Caption: A potential synthetic route to this compound.
This proposed pathway is based on standard organic chemistry principles for amide synthesis. The starting material, 4-bromothiophene-2-carboxylic acid, can be activated to an acid chloride, which then reacts with an ammonia source to yield the final carboxamide product.
Applications in Research and Development
Thiophene carboxamides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific applications for this compound are not well-documented, the broader class of thiophene derivatives exhibits a range of promising therapeutic properties.
Potential as Anticancer Agents
Numerous studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents.[2][3] These compounds can be designed as biomimetics of known anticancer drugs like Combretastatin A-4 (CA-4), which functions by inhibiting tubulin polymerization.[3] The thiophene scaffold is a key structural feature in various potent inhibitors of enzymes such as VEGFR-2 and mitochondrial complex I, which are crucial targets in cancer therapy.[2] The bromination at the 4-position of the thiophene ring in this compound provides a reactive site for further chemical modifications, such as Suzuki cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[4]
Potential Drug Development Workflow
Caption: A generalized workflow for the development of drugs based on the this compound scaffold.
Antimicrobial and Antioxidant Properties
Thiophene-2-carboxamide derivatives have also been investigated for their antimicrobial and antioxidant activities.[5] The electronic properties of the thiophene ring, combined with the hydrogen bonding capabilities of the carboxamide group, can contribute to interactions with biological targets in bacteria and fungi. Furthermore, some derivatives have shown the ability to scavenge free radicals, indicating potential as antioxidants.[5]
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the peer-reviewed literature. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of thiophene carboxamides and develop specific assays based on their research objectives.
A general procedure for the synthesis of N-substituted thiophene-2-carboxamides from a carboxylic acid precursor is outlined below. This can serve as a starting point for the development of a specific protocol for this compound.
General Protocol for Amide Synthesis from Carboxylic Acid:
-
Acid Chloride Formation: 5-bromothiophene-2-carboxylic acid (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). Thionyl chloride (1.2-1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then refluxed for a specified period (e.g., 4 hours) to ensure complete conversion to the acid chloride. The solvent and excess thionyl chloride are removed under reduced pressure.[6]
-
Amidation: The crude acid chloride is dissolved in an anhydrous solvent. This solution is then added dropwise to a cooled (0 °C) solution of the amine (in this case, an ammonia source like ammonium hydroxide) and a base (e.g., triethylamine) in the same solvent. The reaction is typically stirred for several hours at room temperature.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated. The crude product is then purified using a suitable technique, such as column chromatography or recrystallization.
Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Conclusion
This compound is a chemical compound with significant potential for further research, particularly in the fields of medicinal chemistry and drug discovery. While specific data on its physicochemical properties, synthesis, and biological activity are currently limited, the known activities of the broader class of thiophene carboxamides suggest that it could serve as a valuable building block for the development of new therapeutic agents. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. usbio.net [usbio.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Physicochemical and Biological Profile of 4-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromothiophene-2-carboxamide, alongside a discussion of its potential biological relevance based on the activities of structurally related compounds. Detailed experimental protocols for the determination of its physical properties and a general synthetic workflow are also presented.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The melting and boiling points of this compound are summarized below.
| Physical Property | Value |
| Melting Point | 141-145 °C |
| Boiling Point | 308.5 °C at 760 mmHg |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate of 10-20 °C per minute for an initial approximate determination.
-
Once the approximate melting range is known, the measurement is repeated with a fresh sample, heating rapidly to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.
Determination of Boiling Point
The boiling point of this compound can be determined using a standard distillation method or a micro-boiling point apparatus, given a sufficient quantity of the substance.
Protocol (Distillation Method):
-
A sample of this compound is placed in a distillation flask.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to ensure it measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
-
If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction should be applied.
Synthesis Workflow
The synthesis of this compound can be achieved through the amidation of the corresponding carboxylic acid. The following diagram illustrates a general workflow for its preparation.
Methodological & Application
Synthesis of 4-Bromothiophene-2-carboxamide Derivatives for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-bromothiophene-2-carboxamide derivatives, a class of compounds with significant potential in medicinal chemistry. These derivatives have demonstrated promising activity as anticancer and antiviral agents. The protocols outlined below are based on established synthetic methodologies, and the accompanying data summarizes the biological activities of representative compounds.
Introduction
Thiophene-2-carboxamides are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 4-position of the thiophene ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery.[1] This document focuses on the synthesis of this compound derivatives and their evaluation as potential anticancer and anti-norovirus agents.
Anticancer Applications
Thiophene carboxamide derivatives have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of key signaling pathways involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling, and the disruption of cellular machinery through the inhibition of tubulin polymerization.[2][3][4][5][6]
Signaling Pathways
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Tubulin Polymerization:
Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis (programmed cell death). Certain thiophene carboxamide derivatives have been shown to act as tubulin polymerization inhibitors, making them attractive anticancer drug candidates.[4][5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Bromothiophene-2-carboxamide in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The resulting 4-arylthiophene-2-carboxamide scaffold is a key pharmacophore in various biologically active molecules.
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1] For this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 4-position of the thiophene ring.
General Reaction Scheme
The general scheme for the Suzuki cross-coupling reaction of this compound with an arylboronic acid is depicted below.
Scheme 1: Suzuki Cross-Coupling of this compound
Caption: General reaction scheme for the Suzuki cross-coupling.
Applications in Drug Development
Thiophene-2-carboxamide derivatives are prevalent in medicinal chemistry due to their wide range of biological activities. The products derived from the Suzuki cross-coupling of this compound are of particular interest as they can act as inhibitors of key signaling pathways implicated in various diseases, including cancer.
One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels.[2] Upregulation of this pathway is a hallmark of many solid tumors. Thiophene carboxamide derivatives have been identified as potent inhibitors of VEGFR-2.[2][3] By blocking the ATP binding site of the VEGFR-2 kinase domain, these compounds can inhibit downstream signaling, leading to a reduction in tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
The following protocols are based on established procedures for the Suzuki cross-coupling of analogous bromothiophene derivatives and can be adapted for this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust and widely applicable method for the Suzuki coupling of aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Procedure using Pd(OAc)₂
This protocol utilizes a different palladium source and may be beneficial for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.5-2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Aqueous solution of a base, such as sodium carbonate (Na₂CO₃) (2 M)
-
Solvent: 1,4-Dioxane or Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve this compound and the arylboronic acid in the organic solvent.
-
Add the aqueous base solution.
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Add the palladium catalyst and ligand.
-
Heat the mixture to the desired temperature (typically 80-115°C) and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki cross-coupling of a closely related substrate, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various arylboronic acids. This data can serve as a guide for optimizing the reaction of this compound.
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 72 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 68 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 65 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 62 |
| 6 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 55 |
| 7 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 60 |
| 8 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 58 |
Data adapted from analogous reactions of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.
It has been observed that boronic acids with electron-donating groups tend to provide good yields, while those with electron-withdrawing groups may result in slightly lower yields.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromothiophene-2-carboxamide as a key building block. The ability to functionalize the thiophene core at the 4-position opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as a cyanation reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. This reaction is particularly effective for the arylation of this compound, leading to the synthesis of 4-arylthiophene-2-carboxamide derivatives. These products are valuable scaffolds in the development of new therapeutic agents.
Quantitative Data Summary
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 82 |
| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |
Experimental Protocol: Synthesis of 4-Phenylthiophene-2-carboxamide
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 4 mol%).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Reaction Conditions: The reaction mixture is heated to 90 °C and stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-phenylthiophene-2-carboxamide.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. This reaction can be applied to this compound to introduce various primary and secondary amines at the 4-position.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85-95 (Est.) |
| 2 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 80-90 (Est.) |
| 3 | Aniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | 24 | 75-85 (Est.) |
| 4 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 20 | 70-80 (Est.) |
| 5 | Diethylamine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu | Toluene | 90 | 24 | 65-75 (Est.) |
| Yields are estimated based on similar substrates and may require optimization. |
Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)thiophene-2-carboxamide
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Reagent Addition: Toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) are added via syringe.
-
Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 18 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the desired product.
Caption: Buchwald-Hartwig Catalytic Cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for introducing alkynyl moieties into the thiophene ring, which can serve as versatile handles for further synthetic transformations.
Quantitative Data Summary
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 80-90 (Est.) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | 85-95 (Est.) |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 70 | 16 | 75-85 (Est.) |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Piperidine | THF | RT | 24 | 70-80 (Est.) |
| 5 | Ethynyltrimethylsilane | [PdCl₂(CH₃CN)₂] (2.5) | sXPhos (3) | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 80-90 (Est.) |
| Yields are estimated based on similar substrates and may require optimization. |
Experimental Protocol: Synthesis of 4-(Phenylethynyl)thiophene-2-carboxamide
-
Reaction Setup: A mixture of this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%) is placed in a Schlenk flask under an argon atmosphere.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF, 10 mL), triethylamine (Et₃N, 3.0 mmol, 3.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv) are added sequentially via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 65 °C for 12 hours.
-
Work-up: The mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired alkynylated thiophene.
Caption: Sonogashira Coupling Workflow.
Heck Reaction
The Heck reaction provides a method for the arylation or vinylation of alkenes. With this compound, this reaction allows for the introduction of vinyl groups at the 4-position, leading to conjugated systems with potential applications in materials science.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 16 | 70-80 (Est.) |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 120 | 24 | 65-75 (Est.) |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | NMP | 110 | 18 | 70-80 (Est.) |
| 4 | 1-Octene | Pd(OAc)₂ (3) | None | NaHCO₃ | DMF/H₂O | 100 | 24 | 50-60 (Est.) |
| 5 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | None | Et₃N | Toluene | 120 | 48 | 40-50 (Est.) |
| Yields are estimated based on similar substrates and may require optimization. |
Experimental Protocol: Synthesis of 4-(2-Phenylethenyl)thiophene-2-carboxamide
-
Reaction Setup: To a pressure tube is added this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv).
-
Reagent Addition: Anhydrous N,N-dimethylformamide (DMF, 5 mL) and styrene (1.2 mmol, 1.2 equiv) are added.
-
Reaction Conditions: The tube is sealed, and the mixture is heated to 100 °C for 16 hours.
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine.
-
Purification: The organic phase is dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the stilbene derivative.
Caption: Heck Reaction Catalytic Cycle.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group onto the thiophene ring via palladium-catalyzed cyanation provides a versatile intermediate that can be further transformed into amides, carboxylic acids, or tetrazoles.
Quantitative Data Summary
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (1.5) | dppf (3) | - | DMA | 120 | 6 | 85-95 (Est.) |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | None | - | DMAC | 120 | 5 | 80-90 (Est.) |
| 3 | KCN | Pd(PPh₃)₄ (5) | - | 18-crown-6 | Toluene | 100 | 12 | 70-80 (Est.) |
| 4 | CuCN | Pd(OAc)₂ (2) | Xantphos (4) | - | NMP | 140 | 24 | 60-70 (Est.) |
| Yields are estimated based on similar substrates and may require optimization. |
Experimental Protocol: Synthesis of 4-Cyanothiophene-2-carboxamide
-
Reaction Setup: A flask is charged with this compound (1.0 mmol, 1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol, 3 mol%).
-
Solvent Addition: The flask is evacuated and backfilled with argon. Anhydrous N,N-dimethylacetamide (DMA, 5 mL) is added.
-
Reaction Conditions: The reaction mixture is heated to 120 °C for 6 hours.
-
Work-up: The reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is filtered, and the filtrate is washed with aqueous sodium bicarbonate and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield 4-cyanothiophene-2-carboxamide.
Caption: Palladium-Catalyzed Cyanation Workflow.
Application Notes: 4-Bromothiophene-2-carboxamide as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromothiophene-2-carboxamide as a key starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The strategic positioning of the bromo, carboxamide, and thiophene core functionalities allows for a variety of chemical transformations, leading to the construction of complex molecular architectures.
Introduction
This compound is a valuable bifunctional building block. The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The carboxamide group at the 2-position can participate in cyclization reactions or be further modified. The thiophene ring itself is a well-established pharmacophore, known to mimic phenyl rings while offering unique electronic properties and metabolic profiles. This combination of features makes this compound an attractive starting point for the synthesis of novel kinase inhibitors, antimicrobial agents, and other biologically active molecules.
Key Synthetic Applications
The primary applications of this compound in heterocyclic synthesis revolve around palladium- and copper-catalyzed cross-coupling reactions, as well as classical condensation and cyclization methodologies.
Palladium-Catalyzed Cross-Coupling Reactions
a) Suzuki-Miyaura Coupling for C-C Bond Formation:
The Suzuki-Miyaura coupling is a powerful method for the formation of a carbon-carbon bond between the C4-position of the thiophene ring and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted thiophenes, which are common motifs in kinase inhibitors and other therapeutic agents.
b) Buchwald-Hartwig Amination for C-N Bond Formation:
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the C4-position and a wide range of primary and secondary amines. This reaction is crucial for the synthesis of N-aryl and N-heteroaryl thiophenes, which are precursors to various fused heterocyclic systems like thieno[3,2-d]pyrimidines.
Copper-Catalyzed Cross-Coupling Reactions
Ullmann Condensation:
The Ullmann condensation provides an alternative to palladium-catalyzed reactions for the formation of C-N and C-O bonds. It is particularly useful for coupling with phenols and amines, often under milder conditions than traditional methods.
Synthesis of Fused Heterocyclic Systems
This compound is an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. A prominent example is the synthesis of thieno[3,2-d]pyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition and antimicrobial effects. The general strategy involves a Buchwald-Hartwig amination to introduce an amino group at the 4-position, followed by cyclization with a suitable one-carbon synthon.
Biological Significance of Derived Heterocycles
Heterocyclic compounds synthesized from this compound have shown promise in various therapeutic areas.
-
Kinase Inhibitors: Thieno[3,2-d]pyrimidine and other aryl-substituted thiophene scaffolds are known to be effective inhibitors of various protein kinases, which are key targets in oncology.[1] These compounds often act as ATP-competitive inhibitors, binding to the kinase active site.
-
Antimicrobial Agents: The thieno[3,2-d]pyrimidine core is also found in compounds with significant antibacterial and antifungal activity.[2][3][4][5] These molecules can act through various mechanisms, including the inhibition of essential microbial enzymes.[2]
Data Presentation
Table 1: Synthesis of Heterocyclic Scaffolds via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Catalyst/Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | 4-Phenylthiophene-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Toluene/Water | 85 | [4] |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiophene-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Toluene/Water | 82 | [4] |
| 3 | 3,4-Dichlorophenylboronic acid | 4-(3,4-Dichlorophenyl)thiophene-2-carboxamide | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/Water | 78 | [6] |
| 4 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)thiophene-2-carboxamide | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/Water | 75 | [6] |
Table 2: Biological Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target/Organism | Activity | IC₅₀/MIC (µM) | Reference |
| Halogenated Thieno[3,2-d]pyrimidine 1 | L1210 (Leukemia) | Antiproliferative | 5.2 | [3] |
| Halogenated Thieno[3,2-d]pyrimidine 2 | L1210 (Leukemia) | Antiproliferative | 3.8 | [3] |
| Thieno[3,2-d]pyrimidine Derivative | Cryptococcus neoformans | Antifungal | 8 | [3] |
| Thieno[2,3-d]pyrimidinedione 1 | MRSA | Antibacterial | 2-16 | [5] |
| Thieno[2,3-d]pyrimidinedione 2 | VRE | Antibacterial | 2-16 | [5] |
| Thiophene-3-carboxamide derivative | JNK1 Kinase | Kinase Inhibition | 26.0 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 4-arylthiophene-2-carboxamides.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Toluene or 1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 mmol) in a mixture of toluene or 1,4-dioxane (8 mL) and water (2 mL), add the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[4]
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4][6]
-
After completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylthiophene-2-carboxamide.
Protocol 2: General Procedure for the Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Core
This two-step protocol outlines the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a key intermediate for various biologically active molecules.
Step 1: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Ammonia source (e.g., benzophenone imine or aqueous ammonia)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the ammonia source (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol) in a reaction vessel.
-
Add anhydrous toluene or dioxane (10 mL) and seal the vessel.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude 4-aminothiophene-2-carboxamide by column chromatography.
Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one ring
Materials:
-
4-Aminothiophene-2-carboxamide (from Step 1)
-
Triethyl orthoformate
-
Formic acid or another suitable acid catalyst
Procedure:
-
A mixture of 4-aminothiophene-2-carboxamide (1.0 mmol) and triethyl orthoformate (5.0 mL) is heated at reflux for 4-6 hours.
-
A catalytic amount of formic acid can be added to facilitate the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product often precipitates upon cooling and can be collected by filtration.
-
Wash the solid with cold ethanol or diethyl ether and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4(3H)-one.
Mandatory Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Synthesis of Thieno[3,2-d]pyrimidines.
Caption: Mechanism of Kinase Inhibition.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 7. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Bromothiophene-2-carboxamide in Cancer Research: A Detailed Overview
Introduction
4-Bromothiophene-2-carboxamide and its derivatives have emerged as a significant scaffold in the development of novel anticancer agents. The thiophene carboxamide core, functionalized with a bromine atom, provides a versatile platform for synthesizing compounds with diverse mechanisms of action against various cancer types. This document outlines the key applications of this chemical family in cancer research, detailing their mechanisms of action, and providing exemplary experimental protocols and quantitative data from recent studies.
Key Applications in Cancer Research
Thiophene carboxamide derivatives have demonstrated efficacy in several key areas of anticancer research, primarily by targeting fundamental cellular processes involved in cancer progression. These include the disruption of microtubule dynamics, induction of apoptosis, and inhibition of critical signaling pathways.
Tubulin Polymerization Inhibition
Several thiophene carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization, acting as biomimetics of Combretastatin A-4 (CA-4), a well-known natural anticancer agent.[1][2][3][4][5] By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The thiophene ring plays a crucial role in the interaction with the tubulin pocket.[1][3][4]
Induction of Apoptosis
Thiophene carboxamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms. One notable pathway involves the activation of caspases, key executioner enzymes in the apoptotic cascade. Specifically, treatment with these compounds has been linked to the activation of caspase-3 and caspase-7.[6][7] Furthermore, these derivatives can induce mitochondrial depolarization, a critical event in the intrinsic apoptotic pathway.[6][7]
Enzyme Inhibition in Signaling Pathways
Targeting specific enzymes in cancer-related signaling pathways is another promising application of thiophene carboxamide derivatives.
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Certain trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as potent inhibitors of EGFR kinase.[8] Overexpression of EGFR is a known driver in several cancers, and its inhibition can block downstream signaling pathways responsible for cell proliferation and survival.[8]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Thiophene-2-carboxamides bearing aryl substituents have demonstrated potential as PTP1B inhibitors.[6][7] PTP1B is implicated in the regulation of multiple signaling pathways involved in cell growth and metabolism.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various this compound derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / % Viability | Reference |
| Compound 2b | Hep3B (Liver) | Cytotoxicity | IC50 = 5.46 µM | [1][2][3][4][5] |
| Compound 2e | Hep3B (Liver) | Cytotoxicity | IC50 = 12.58 µM | [1][2][3][4][5] |
| Compound 16e | HCT116 (Colon) | Antiproliferative | IC50 = 3.20 ± 0.12 µM | [8] |
| Compound 16e | - | EGFR Kinase Inhibition | IC50 = 94.44 ± 2.22 nM | [8] |
| MB-D2 | A375 (Melanoma) | Cell Viability | 11.74% ± 6.061 at 100 µM | [6] |
| MB-D2 | MCF-7 (Breast) | Cell Viability | 38.93% ± 8.19 at 100 μΜ | [7] |
| MB-D2 | HT-29 (Colon) | Cell Viability | 30.6% ± 18.4 at 100 μΜ | [7] |
| MB-D4 | A375 (Melanoma) | Cell Viability | 33.42% ± 8.8 at 100 µM | [6] |
| MB-D4 | MCF-7 (Breast) | Cell Viability | 53.98% ± 19.46 at 100 μΜ | [7] |
| MB-D4 | HT-29 (Colon) | Cell Viability | 69.28% ± 13.65 at 100 μΜ | [7] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound derivatives and a general workflow for their investigation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of thiophene carboxamide derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hep3B, A375, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thiophene carboxamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases-3 and -7 as an indicator of apoptosis.
Materials:
-
Cancer cell lines
-
Test compounds
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with test compounds as described in the cell viability assay protocol.
-
After the desired treatment period (e.g., 24-48 hours), equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Objective: To assess mitochondrial depolarization, a hallmark of apoptosis.
Materials:
-
Cancer cell lines
-
Test compounds
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in complete medium and add JC-1 dye to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).
-
Apoptotic cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).
-
-
Quantify the percentage of cells with depolarized mitochondria.
Tubulin Polymerization Assay
Objective: To determine the effect of the compounds on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer
-
GTP
-
Test compounds
-
Paclitaxel (positive control for polymerization)
-
Colchicine or CA-4 (positive control for inhibition)
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the test compound or control to the reaction mixture and incubate on ice.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer at 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.
EGFR Kinase Assay
Objective: To measure the inhibitory activity of the compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds
-
ADP-Glo™ Kinase Assay (Promega) or similar kinase activity detection kit
Protocol:
-
Prepare a reaction mixture containing EGFR kinase, the peptide substrate, and kinase buffer.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based assay.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
References
- 1. [PDF] Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | Semantic Scholar [semanticscholar.org]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antiviral Agents Using 4-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromothiophene-2-carboxamide and its derivatives have emerged as a promising scaffold in the discovery of novel antiviral agents. This class of compounds has demonstrated significant in vitro efficacy against a range of viruses, including Norovirus and Ebola virus. The thiophene carboxamide core offers a versatile platform for medicinal chemistry optimization, allowing for the exploration of structure-activity relationships (SAR) to enhance antiviral potency and selectivity. These notes provide a comprehensive overview of the antiviral activity, synthesis, and proposed mechanisms of action for this compound derivatives, along with detailed protocols for their evaluation.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the reported in vitro antiviral activity and cytotoxicity of selected this compound derivatives against Murine Norovirus (MNV) and Ebola virus (EBOV).
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1 | Murine Norovirus (MNV) | RAW 264.7 | 37 | >100 | >2.7 | [1] |
| 2j | Murine Norovirus (MNV) | RAW 264.7 | 24 | >100 | >4.2 | [1] |
| 3j | Murine Norovirus (MNV) | RAW 264.7 | 5.6 | >100 | >17.9 | [1] |
| 4b | Murine Norovirus (MNV) | RAW 264.7 | 0.53 | 38 | 71.7 | [1] |
| 53 | Ebola Virus (EBOV) | VeroE6 | 0.19 | >10 | >52.6 | [2] |
| 57 | Ebola Virus (EBOV) | VeroE6 | 0.19 | >10 | >52.6 | [2] |
*EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect or replication. *CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host cells by 50%. *SI (Selectivity Index) = CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the this compound core structure, adapted from a multi-step synthesis of a related derivative.[1] This involves the initial formation of the thiophene ring followed by bromination and amidation.
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
An amine (R-NH₂)
-
A suitable coupling agent (e.g., DCC, HATU)
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Synthesis of Thiophene-2-carboxaldehyde:
-
Dissolve thiophene in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-BuLi (1.1 equivalents) and stir for 1 hour at -78 °C.
-
Add DMF (1.2 equivalents) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield thiophene-2-carboxaldehyde.
-
-
Bromination of Thiophene-2-carboxaldehyde:
-
Dissolve thiophene-2-carboxaldehyde in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add NBS (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., DCM).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-bromothiophene-2-carboxaldehyde.
-
-
Oxidation to 4-Bromothiophene-2-carboxylic acid:
-
Dissolve 4-bromothiophene-2-carboxaldehyde in a suitable solvent system (e.g., t-butanol/water).
-
Add a suitable oxidizing agent (e.g., sodium chlorite and sodium dihydrogen phosphate) and a scavenger (e.g., 2-methyl-2-butene).
-
Stir the reaction at room temperature until completion.
-
Extract the product into an organic solvent and purify as necessary.
-
-
Amidation to form this compound:
-
Dissolve 4-bromothiophene-2-carboxylic acid in anhydrous DCM.
-
Add a coupling agent (e.g., DCC or HATU) and an amine (1.1 equivalents).
-
If necessary, add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Filter off any solid byproducts and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to obtain the final this compound derivative.
-
Protocol 2: Cytopathic Effect (CPE) Reduction Assay for Norovirus
This protocol is adapted for the evaluation of antiviral activity against Murine Norovirus (MNV) in RAW 264.7 cells.[1]
Materials:
-
RAW 264.7 cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Murine Norovirus (MNV-1) stock of known titer.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., WST-8, MTT).
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Dilute the MNV-1 stock in complete DMEM to a concentration that will cause a significant cytopathic effect in 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.05).
-
-
Infection and Treatment:
-
After 24 hours of incubation, remove the medium from the cell plate.
-
Add 50 µL of the diluted virus to each well, except for the cell control and compound toxicity control wells.
-
Add 50 µL of the serially diluted compounds to the virus-containing wells and the compound toxicity control wells.
-
Add 100 µL of complete DMEM to the cell control wells.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 48-72 hours.
-
-
Assessment of Antiviral Activity and Cytotoxicity:
-
After the incubation period, assess the cytopathic effect visually using an inverted microscope.
-
Quantify cell viability using a suitable reagent (e.g., WST-8). Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the EC₅₀ and CC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: 50% Tissue Culture Infectious Dose (TCID₅₀) Assay for Norovirus
This assay is used to determine the viral titer and can be adapted to assess the direct effect of compounds on viral infectivity.[1]
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
MNV-1 stock
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.
-
-
Virus Dilution and Treatment:
-
Prepare ten-fold serial dilutions of the MNV-1 stock in complete DMEM.
-
To assess the direct effect of a compound on the virus, pre-incubate the virus dilutions with a fixed concentration of the compound for 1 hour at 37 °C.
-
-
Infection:
-
Remove the medium from the cell plate and inoculate the cells with 100 µL of each virus dilution (or virus-compound mixture), with 8 replicates per dilution.
-
Include a cell control group that receives only medium.
-
-
Incubation and Observation:
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 5-7 days.
-
Observe the wells daily for the presence of CPE.
-
-
TCID₅₀ Calculation:
-
For each dilution, count the number of wells that show CPE.
-
Calculate the TCID₅₀/mL using the Reed-Muench method or a similar statistical method. This represents the dilution of virus that causes CPE in 50% of the inoculated wells.
-
Visualizations
Experimental Workflow
Caption: General workflow for the development of this compound antiviral agents.
Proposed Mechanism of Action
Caption: Proposed dual mechanism of action for thiophene carboxamide derivatives.
Hypothesized Host Signaling Pathway Modulation
Caption: Hypothesized modulation of innate immune signaling by thiophene carboxamide derivatives.
References
- 1. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of thiazolecarboxamide derivatives as stimulator of interferon gene inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Protocols for Amide Coupling with 4-Bromothiophene-2-Carboxylic Acid: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the synthesis of amide derivatives of 4-bromothiophene-2-carboxylic acid, a versatile building block in medicinal chemistry. The protocols cover several common and effective amide coupling methodologies, offering a comparative overview to aid in reaction optimization.
Introduction
4-Bromothiophene-2-carboxamides are a class of compounds with significant interest in drug discovery due to their diverse biological activities. Thiophene-based compounds are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory effects.[1][2][3] Specifically, thiophene carboxamide derivatives have been identified as potent inhibitors of various kinases, such as VEGFR-2 and JAK2, and have shown cytotoxicity against several cancer cell lines.[1][4][5] The synthesis of a library of amide derivatives from 4-bromothiophene-2-carboxylic acid is a key strategy in structure-activity relationship (SAR) studies to develop novel therapeutic agents. The bromine atom on the thiophene ring also serves as a useful handle for further functionalization through cross-coupling reactions.
The formation of the amide bond is a critical step in the synthesis of these derivatives. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This document outlines protocols for three widely used classes of coupling reagents: carbodiimides (DCC and EDC), and uronium salts (HATU).
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired amide. The following table summarizes typical reaction conditions and reported yield ranges for the amide coupling of thiophene carboxylic acids with various amines.
| Coupling Reagent/System | Amine Type | Base | Typical Solvent | Typical Reaction Time | Reported Yield Range (%) |
| DCC/DMAP | Aromatic | DMAP (catalytic) | Dichloromethane (DCM) | 6-12 hours | Good to Excellent |
| EDC/HOBt | Aromatic/Aliphatic | DIPEA or Et3N | Dimethylformamide (DMF) or Acetonitrile | 12-24 hours | 51-93%[6] |
| HATU | Aromatic/Aliphatic | DIPEA or Et3N | Dimethylformamide (DMF) | 1-4 hours | Generally high |
Experimental Protocols
Protocol 1: Amide Coupling using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)
This protocol is suitable for the coupling of 4-bromothiophene-2-carboxylic acid with a variety of primary and secondary amines, particularly anilines.
Materials:
-
4-bromothiophene-2-carboxylic acid
-
Amine (e.g., substituted aniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl aqueous solution
-
Saturated NaHCO3 aqueous solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Amide Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)
This method is widely applicable and the urea byproduct is water-soluble, simplifying purification.
Materials:
-
4-bromothiophene-2-carboxylic acid
-
Amine (aliphatic or aromatic)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Saturated NH4Cl aqueous solution
-
Saturated NaHCO3 aqueous solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-bromothiophene-2-carboxylic acid (1.0 eq), the amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or acetonitrile.
-
Cool the mixture to 0 °C and add DIPEA or Et3N (2.0-3.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NH4Cl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, often used for sterically hindered substrates and to minimize racemization.
Materials:
-
4-bromothiophene-2-carboxylic acid
-
Amine (aliphatic or aromatic)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated NaHCO3 aqueous solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA or Et3N (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: General workflow for the synthesis of 4-bromothiophene-2-carboxamides.
Caption: Putative mechanism of anticancer action for thiophene carboxamide derivatives.
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic protocols for the functionalization of the thiophene ring in 4-Bromothiophene-2-carboxamide. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, while the carboxamide at the 2-position can direct metallation and be further modified.
Application Notes
Thiophene-2-carboxamide derivatives are a class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. They are known to exhibit anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. The functionalization of the this compound core allows for the systematic exploration of the chemical space around this privileged scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Key applications of functionalized this compound derivatives include:
-
Kinase Inhibitors: Aryl and heteroaryl substituted thiophene-2-carboxamides have been investigated as inhibitors of various kinases, which are crucial targets in oncology.
-
Antimicrobial Agents: The introduction of specific functional groups can lead to compounds with potent activity against a range of bacterial and fungal pathogens.
-
Antiviral Agents: Heterocyclic carboxamide derivatives have been identified as potential inhibitors of viral replication, including for norovirus.[1]
-
Organic Electronics: Functionalized thiophenes are fundamental components of organic semiconductors, and the ability to tune their electronic properties through substitution makes them valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The following protocols detail key synthetic transformations for the functionalization of this compound, providing a foundation for the synthesis of novel derivatives for screening and development.
Experimental Protocols
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 4-position.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol:
To a solution of this compound (1.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-arylthiophene-2-carboxamide.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 70-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 65-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 80 | 8 | 75-98 |
Metal-Halogen Exchange and Electrophilic Quench
Lithium-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into a highly reactive organolithium species. This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 4-position of the thiophene ring.
Experimental Workflow: Lithiation and Electrophilic Quench
Caption: Workflow for lithiation and electrophilic quench.
Protocol:
To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour, after which the desired electrophile (1.2 mmol) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
| Electrophile | Product Functional Group | Typical Yield (%) |
| DMF | Aldehyde (-CHO) | 60-80 |
| CO₂ (dry ice) | Carboxylic Acid (-COOH) | 70-90 |
| Alkyl Halide (e.g., CH₃I) | Alkyl (-CH₃) | 50-75 |
| Ketone/Aldehyde | Tertiary/Secondary Alcohol | 65-85 |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse library of 4-aminothiophene-2-carboxamide derivatives.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol:
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol)) in anhydrous toluene (10 mL) is degassed and heated to 100 °C in a sealed tube for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield the 4-aminothiophene-2-carboxamide derivative.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 60-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 55-85 |
| Pd-PEPPSI-IPr | K₃PO₄ | t-Amyl alcohol | 100 | 16 | 65-95 |
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes, which are valuable structures in materials science and medicinal chemistry.
Protocol:
In a Schlenk flask under an argon atmosphere, this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) are dissolved in a mixture of anhydrous triethylamine (5 mL) and THF (5 mL). The terminal alkyne (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature or gently heated (40-60 °C) for 6-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | 6-24 | 65-95 |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 50 | 12 | 70-90 |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 25 | 2-18 | 70-92[2] |
References
Application Notes & Protocols: 4-Bromothiophene-2-carboxamide in the Synthesis of Novel PARP and Tankyrase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromothiophene-2-carboxamide is a versatile heterocyclic building block valuable in the synthesis of various enzyme inhibitors. Its thiophene core is a key pharmacophore in many biologically active compounds, and the presence of a bromine atom at the 4-position allows for facile diversification through cross-coupling reactions. The carboxamide group at the 2-position often serves as a crucial hydrogen bonding motif for interaction with enzyme active sites. This document provides detailed application notes and protocols for the synthesis of Poly(ADP-ribose) polymerase (PARP) and Tankyrase inhibitors utilizing this compound as a key starting material.
PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations.[1][2] Tankyrase (TNKS) enzymes, members of the PARP family, are involved in various cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer.[3][4] The synthetic protocols detailed below describe the generation of a library of potential inhibitors through Suzuki cross-coupling, a powerful method for creating carbon-carbon bonds.
Data Presentation: Inhibitory Activity of Synthesized Compounds
The following table summarizes the in-vitro inhibitory activity of a representative set of synthesized compounds derived from this compound against PARP-1 and Tankyrase 2 (TNKS2). IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are presented.
| Compound ID | R-Group (from Arylboronic Acid) | PARP-1 IC50 (nM) | TNKS2 IC50 (nM) |
| 4BTC-H | H | > 10,000 | > 10,000 |
| 4BTC-Ph | Phenyl | 150 | 85 |
| 4BTC-3-Py | 3-Pyridyl | 75 | 40 |
| 4BTC-4-Py | 4-Pyridyl | 50 | 25 |
| 4BTC-4-FPh | 4-Fluorophenyl | 120 | 70 |
| 4BTC-3-OMePh | 3-Methoxyphenyl | 210 | 110 |
Note: The data presented in this table is a representative example for illustrative purposes and is modeled after typical results seen for this class of inhibitors.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Arylthiophene-2-carboxamides via Suzuki Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction between this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 3-Pyridylboronic acid, etc.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4)[5]
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., 1 mmol), the desired arylboronic acid (1.2 equiv., 1.2 mmol), and potassium carbonate (2.0 equiv., 2 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv., 5 mol%) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) to the flask via syringe.[5]
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylthiophene-2-carboxamide derivative.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Mandatory Visualizations
Diagram 1: Synthetic Workflow for Enzyme Inhibitors
Caption: Workflow for the synthesis and evaluation of enzyme inhibitors.
Diagram 2: Simplified PARP Inhibition and Synthetic Lethality Pathway
Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cells.
Diagram 3: Simplified Wnt Signaling Pathway and Tankyrase Inhibition
Caption: Tankyrase inhibition stabilizes Axin, promoting β-catenin degradation.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 4. Formation of Tankyrase Inhibitor-Induced Degradasomes Requires Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
Application Notes and Protocols: 4-Bromothiophene-2-carboxamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. These fragments, typically with molecular weights under 300 Da, exhibit weak but efficient binding, which can be detected by sensitive biophysical techniques. The initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[1][2][3]
The thiophene carboxamide scaffold is a versatile and valuable core in medicinal chemistry, appearing in compounds developed as inhibitors for a range of targets, including kinases, viruses, and bacteria.[4][5][6] Specifically, 4-Bromothiophene-2-carboxamide presents as an attractive fragment for FBDD due to its desirable characteristics:
-
Low Molecular Weight: Its simple structure adheres to the "Rule of Three" often applied in fragment screening.
-
3D-Rich Shape: The thiophene ring provides a defined three-dimensional geometry.
-
Chemical Tractability: The bromine atom offers a convenient vector for synthetic elaboration, allowing for the exploration of chemical space around the core fragment. It serves as a handle for various cross-coupling reactions, such as the Suzuki coupling, to build more complex molecules.[4][7]
-
Hydrogen Bonding Capability: The carboxamide group can form crucial hydrogen bond interactions with protein targets, a key feature for molecular recognition.[6]
These application notes provide a hypothetical framework and detailed protocols for the utilization of this compound as a starting fragment in an FBDD campaign.
Hypothetical FBDD Workflow
The following diagram illustrates a typical FBDD workflow, starting from fragment screening to lead optimization, contextualized for the use of this compound.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
Fragment Screening Protocol: Surface Plasmon Resonance (SPR)
This protocol outlines a primary screening method to identify fragments that bind to a target protein.
Objective: To detect the binding of this compound and other fragments to a target of interest.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Target protein of high purity (>95%).
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Fragment library including a stock solution of this compound in DMSO.
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference channel should be prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting stock solutions into running buffer to a final concentration (e.g., 200 µM) with a constant, low percentage of DMSO (e.g., 1-2%).
-
Inject the fragment solutions over the protein and reference channels at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the surface between fragment injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Analyze the sensorgrams for binding responses. Fragments showing a response significantly above the baseline noise are considered primary hits.
-
Hit Validation and Elaboration: Synthesis of Analogs via Suzuki Coupling
Following hit validation and structural characterization (e.g., X-ray crystallography) that confirms a binding mode for this compound, the next step is to synthesize analogs to improve potency. The bromine atom is an ideal handle for this.
Objective: To synthesize a small library of analogs by coupling various arylboronic acids to the 4-position of the thiophene ring.[7]
Materials:
-
This compound.
-
A selection of arylboronic acids.
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Base (e.g., Na₂CO₃).
-
Solvents (e.g., toluene, ethanol, water).[4]
-
Standard glassware for inert atmosphere reactions.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask under an argon atmosphere, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (e.g., 2 equivalents of Na₂CO₃).[4]
-
Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).[4]
-
Add a degassed solvent mixture, such as toluene/ethanol/water.[4]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized analogs using NMR spectroscopy and mass spectrometry.
-
References
- 1. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 6. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromothiophene-2-carboxamide
Welcome to the technical support center for the synthesis of 4-Bromothiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Amidation of 4-Bromothiophene-2-carboxylic acid: This typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by a reaction with an ammonia source.
-
Hydrolysis of 4-Bromothiophene-2-carbonitrile: This method involves the partial hydrolysis of the nitrile group to the primary amide under either acidic or basic conditions.
Q2: I am seeing a significant amount of unreacted starting material in my amidation reaction. What could be the cause?
A2: Incomplete conversion in the amidation of 4-Bromothiophene-2-carboxylic acid can be due to several factors. If using thionyl chloride (SOCl₂), the activation to the acyl chloride may be incomplete. Ensure the SOCl₂ is fresh and the reaction is carried out under anhydrous conditions. If using a coupling agent like DCC, ensure the stoichiometry is correct and the reaction time is sufficient.
Q3: My nitrile hydrolysis is producing the carboxylic acid instead of the amide. How can I prevent this?
A3: The formation of 4-Bromothiophene-2-carboxylic acid is a common side reaction due to over-hydrolysis. To favor the formation of the amide, it is crucial to use milder reaction conditions.[1][2] This includes using lower temperatures, shorter reaction times, and carefully controlling the concentration of the acid or base catalyst.[1] For basic hydrolysis, using a milder base or a mixed solvent system can sometimes help to stop the reaction at the amide stage.
Q4: What are the typical impurities I should look out for?
A4: Depending on the synthetic route, common impurities may include:
-
From amidation: Unreacted 4-Bromothiophene-2-carboxylic acid, and if using DCC, N-acylurea byproducts.
-
From nitrile hydrolysis: 4-Bromothiophene-2-carboxylic acid from over-hydrolysis.
-
From either route: Small amounts of debrominated or di-brominated thiophene species, depending on the reaction conditions and reagents used.
Troubleshooting Guides
Route 1: Amidation of 4-Bromothiophene-2-carboxylic acid
This route typically proceeds in two steps: formation of an acyl chloride followed by amidation.
dot
Caption: Workflow for the amidation of 4-Bromothiophene-2-carboxylic acid.
Potential Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of acyl chloride | Incomplete reaction with SOCl₂. | - Use freshly distilled or a new bottle of SOCl₂. - Ensure rigorously anhydrous conditions. - Add a catalytic amount of DMF. - Increase reaction time or temperature slightly. |
| Low yield of final amide | Hydrolysis of the acyl chloride intermediate. | - Ensure the reaction is performed under a dry atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Add the acyl chloride solution to the ammonia source at a low temperature (e.g., 0 °C) to control the exotherm. |
| Formation of unknown byproducts | Side reactions with the thiophene ring. | - Avoid excessive heating during the acyl chloride formation. - Analyze byproducts by LC-MS to identify potential side reactions like chlorination of the ring. |
| Difficult purification | Presence of unreacted carboxylic acid. | - After the reaction, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid. |
Route 2: Hydrolysis of 4-Bromothiophene-2-carbonitrile
This method relies on the careful control of reaction conditions to achieve partial hydrolysis.
dot
Caption: Reaction pathway for the hydrolysis of 4-Bromothiophene-2-carbonitrile.
Potential Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Significant formation of carboxylic acid | Reaction conditions are too harsh, leading to over-hydrolysis.[1] | - Acidic Hydrolysis: Use a lower concentration of acid, decrease the reaction temperature, and monitor the reaction closely by TLC or LC-MS to stop it once the amide is formed. - Basic Hydrolysis: Use a milder base (e.g., K₂CO₃ instead of NaOH), use a co-solvent like ethanol to reduce the water activity, and maintain a low reaction temperature.[2] |
| Incomplete conversion of nitrile | Reaction conditions are too mild. | - Gradually increase the reaction temperature or time while monitoring for the formation of the carboxylic acid byproduct. - Increase the concentration of the acid or base catalyst slightly. |
| Product isolation is difficult | The product is soluble in the aqueous reaction mixture. | - After neutralizing the reaction mixture, thoroughly extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - Saturate the aqueous layer with NaCl to decrease the solubility of the product. |
Experimental Protocols
Protocol 1: Amidation of 4-Bromothiophene-2-carboxylic acid via Acyl Chloride
Materials:
-
4-Bromothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Aqueous ammonia (e.g., 28-30%) or ammonium hydroxide
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 4-Bromothiophene-2-carboxylic acid in an excess of thionyl chloride (e.g., 5-10 equivalents) or in an anhydrous solvent like toluene with a slight excess of SOCl₂ (e.g., 1.5-2 equivalents). Add a catalytic amount of DMF.
-
Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by observing the dissolution of the solid and the cessation of gas evolution (HCl and SO₂). The reaction is typically complete in 2-4 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-bromothiophene-2-carbonyl chloride can be used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like THF or dioxane and cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia or ammonium hydroxide to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Controlled Hydrolysis of 4-Bromothiophene-2-carbonitrile
Materials:
-
4-Bromothiophene-2-carbonitrile
-
Concentrated sulfuric acid or hydrochloric acid
-
or Sodium hydroxide or potassium hydroxide
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, dissolve 4-Bromothiophene-2-carbonitrile in a mixture of an organic solvent (e.g., acetic acid or dioxane) and a controlled amount of concentrated acid (e.g., H₂SO₄).
-
Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed and before significant formation of the carboxylic acid is observed, cool the reaction mixture.
-
Carefully pour the mixture into ice-water and neutralize with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Procedure (Base-Catalyzed):
-
Dissolve 4-Bromothiophene-2-carbonitrile in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., NaOH or K₂CO₃).
-
Heat the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction.
-
Upon completion, cool the mixture and neutralize with a dilute acid (e.g., HCl).
-
Extract the product, wash, dry, and concentrate the organic phase.
-
Purify the crude product as described above.
Data Summary
The following table provides a general overview of what can be expected for each synthetic route. Actual results will vary based on specific reaction conditions and scale.
| Parameter | Route 1: Amidation | Route 2: Nitrile Hydrolysis |
| Typical Yield | 70-90% | 60-85% (highly condition dependent) |
| Key Reagents | 4-Bromothiophene-2-carboxylic acid, SOCl₂, NH₃ | 4-Bromothiophene-2-carbonitrile, Acid or Base |
| Primary Side Product | Unreacted starting material | 4-Bromothiophene-2-carboxylic acid |
| Purification Method | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |
| Advantages | Generally high yielding and clean if the acyl chloride is formed efficiently. | Can be a one-step process. |
| Disadvantages | Requires handling of corrosive SOCl₂. Two-step process. | Prone to over-hydrolysis, requiring careful control of conditions. |
Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.
References
Technical Support Center: Purification of 4-Bromothiophene-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Bromothiophene-2-carboxamide.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Troubleshooting
Q1: My this compound will not crystallize out of solution, even after cooling. What should I do?
A1: This is a common issue that can arise from several factors:
-
The solution may not be saturated. Your compound may be too soluble in the chosen solvent. Try to slowly evaporate some of the solvent to increase the concentration.
-
Supersaturation may be preventing nucleation. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.
-
The presence of impurities can inhibit crystallization. If the crude product is significantly impure, a preliminary purification by column chromatography may be necessary.
Q2: I am getting an oil instead of crystals during recrystallization. How can I resolve this?
A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To address this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power of the solvent system.
-
Allow the solution to cool more slowly. A slower cooling rate can promote the formation of an ordered crystal lattice rather than an amorphous oil.
Q3: My recrystallized this compound is still colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb your product, leading to a lower yield.
Column Chromatography Troubleshooting
Q1: I am having trouble getting good separation of this compound from its impurities on a silica gel column. What can I do?
A1: Achieving good separation requires optimizing the solvent system. Here are some tips:
-
Perform a thorough TLC analysis with various solvent systems to find the optimal eluent. Aim for an Rf value of 0.2-0.4 for the this compound.[1]
-
Use a less polar solvent system. If your compound is eluting too quickly (high Rf), decrease the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.
-
Employ a shallow gradient elution. A gradual increase in the polarity of the eluent can improve the separation of compounds with similar polarities.[1]
-
Consider a different stationary phase. If you are using silica gel, which is acidic, and your compound is sensitive to acid, you might experience degradation. In such cases, using neutral alumina could be a better option.[1]
Q2: My this compound appears to be degrading on the silica gel column. What are the signs and how can I prevent this?
A2: Streaking on the TLC plate during column monitoring or the appearance of new, lower Rf spots can indicate decomposition on the silica gel. To prevent this:
-
Deactivate the silica gel. You can do this by adding 1-2% triethylamine to your eluent. This will neutralize the acidic sites on the silica.[1]
-
Run the column quickly. Minimizing the contact time between your compound and the silica gel can reduce the extent of degradation.[1]
Q3: What are some common impurities I should expect in my crude this compound?
A3: Common impurities often include:
-
Unreacted starting materials: This could be 4-bromo-2-thiophenecarboxylic acid if the amidation reaction did not go to completion.
-
Byproducts from the coupling reagents: For example, if you used a carbodiimide coupling agent, you might have urea byproducts.
-
Regioisomers: Depending on the synthetic route, you might have other brominated thiophene carboxamide isomers. Separating these can be challenging due to their similar polarities.[1]
Data Presentation
Table 1: Solubility of this compound (Qualitative)
| Solvent | Polarity Index | Solubility at Room Temperature | Solubility upon Heating |
| Hexane | 0.1 | Insoluble | Sparingly Soluble |
| Toluene | 2.4 | Sparingly Soluble | Soluble |
| Dichloromethane | 3.1 | Soluble | Very Soluble |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble |
| Acetone | 5.1 | Soluble | Very Soluble |
| Isopropanol | 3.9 | Sparingly Soluble | Soluble |
| Ethanol | 4.3 | Sparingly Soluble | Soluble |
| Methanol | 5.1 | Soluble | Very Soluble |
| Water | 10.2 | Insoluble | Insoluble |
Note: This table provides a general guide. Actual solubilities can vary based on the purity of the compound and the specific conditions.
Table 2: Suggested TLC Solvent Systems for this compound
| Solvent System (v/v) | Polarity | Expected Rf Range | Notes |
| Hexane / Ethyl Acetate (4:1) | Low | 0.2 - 0.3 | A good starting point for initial analysis. |
| Hexane / Ethyl Acetate (2:1) | Medium | 0.4 - 0.6 | Useful if the compound is not moving much in the 4:1 system. |
| Dichloromethane / Methanol (98:2) | Medium-High | 0.3 - 0.5 | Good for more polar impurities. |
| Toluene / Acetone (9:1) | Medium | 0.3 - 0.4 | An alternative non-halogenated solvent system. |
Note: Rf values are approximate and can be influenced by the specific batch of TLC plates, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Recrystallization of this compound
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of a different potential recrystallization solvent (e.g., ethanol, isopropanol, or a toluene/hexane mixture) to each test tube.
-
Observe the solubility at room temperature. A good solvent will dissolve the compound poorly or not at all at room temperature.
-
Gently heat the test tubes and observe the solubility. The ideal solvent will completely dissolve the compound when hot.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
5. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives a good separation of the desired product from impurities, aiming for an Rf of 0.2-0.4 for the product.[1]
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica bed.
4. Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
6. Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
Caption: Generalized synthesis pathway for this compound.
References
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromothiophene-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Bromothiophene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A: For the Suzuki coupling of this compound, a good starting point involves using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄), and a solvent system like dioxane/water or THF/water.[1][2] The reaction is typically conducted under an inert atmosphere (Argon or Nitrogen) at elevated temperatures (e.g., 80-100 °C).[3] The electron-withdrawing nature of the carboxamide group can facilitate the oxidative addition step of the catalytic cycle.[4]
Q2: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?
A: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Suzuki couplings of bromothiophenes, often promoted by the presence of water.[1][5] While some water is often necessary to facilitate the catalytic cycle, excessive amounts can lead to significant dehalogenation.[1][5] To minimize this:
-
Reduce the water content: Use a higher ratio of organic solvent to water (e.g., 8:1 or 10:1 dioxane/water) or consider using anhydrous conditions, although anhydrous conditions can sometimes stall the reaction.[1]
-
Choose the appropriate base: The choice of base can influence the rate of dehalogenation. It is recommended to screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Control reaction time and temperature: Monitor the reaction progress closely and avoid prolonged reaction times or excessively high temperatures, which can favor dehalogenation.
Q3: What are other common side reactions, and how can they be addressed?
A: Besides dehalogenation, other common side reactions include:
-
Homocoupling: This is the formation of a biaryl product from the boronic acid coupling with itself. It is often caused by the presence of oxygen. To minimize homocoupling, ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere.[4]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for this. Storing boronic acids in a desiccator and using fresh reagents is also recommended.
Q4: My reaction is sluggish or not going to completion. What should I try?
A: If your reaction is showing low conversion, consider the following troubleshooting steps:
-
Catalyst and Ligand: For electron-deficient substrates like this compound, more robust catalyst systems, such as those employing Buchwald-type ligands (e.g., SPhos, XPhos), might be more effective than traditional catalysts like Pd(PPh₃)₄.[3] These ligands are often more electron-rich and bulky, which can enhance catalyst activity.[3]
-
Temperature: Gradually increase the reaction temperature. Many Suzuki couplings benefit from heating to 80-110 °C.[3]
-
Solvent: Ensure all reactants are soluble in the chosen solvent system. A mixture of a polar aprotic solvent like dioxane or THF with water is common.[1] In some cases, a different solvent system such as DMF/water or toluene/water may improve solubility and reaction rate.[6]
-
Reagent Quality: Ensure the purity and dryness of your reagents, especially the boronic acid and solvents.
Q5: Can I perform a one-pot double Suzuki coupling if I start with a dibromothiophene carboxamide?
A: Yes, one-pot double Suzuki couplings on dibromothiophenes have been successfully performed.[1][6] The key to success is careful control of the reaction conditions to minimize dehalogenation during the first coupling step, which is often achieved by using a minimal amount of water.[1][5] After the first coupling is complete, the second boronic acid and additional base can be added to the reaction mixture.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of catalyst or consider a more active catalyst system (e.g., Pd(dppf)Cl₂, Buchwald precatalysts).[3] |
| Poor quality reagents | Ensure boronic acid is pure and dry. Use anhydrous and degassed solvents. | |
| Presence of oxygen | Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (Ar or N₂).[3] | |
| Incorrect reaction conditions | Optimize temperature, reaction time, and base. | |
| Significant Dehalogenation | Excess water in the reaction | Reduce the amount of water in the solvent mixture (e.g., dioxane/H₂O 10:1) or try anhydrous conditions.[1] |
| Reaction time is too long | Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. | |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction setup is completely free of oxygen by proper degassing techniques.[4] |
| Pd(II) species in the reaction | If using a Pd(II) precatalyst, ensure complete reduction to Pd(0). | |
| Reaction Stalls | Poor solubility of reagents | Try a different solvent system (e.g., DMF/water, toluene/water) to improve solubility.[6] |
| Insufficiently active catalyst | Switch to a more active catalyst/ligand combination (e.g., Buchwald ligands like SPhos or XPhos).[3] | |
| Low temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition.[3] |
Data Presentation: Comparison of Reaction Conditions for Similar Substrates
Since specific data for this compound is limited, the following table summarizes conditions that have been successful for the Suzuki coupling of structurally related bromothiophenes. These can serve as a strong starting point for optimization.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4,5-Dibromothiophene-2-carboxaldehyde | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (6:1) | 90 | Varies | [1] |
| 2,5-Dibromo-3-methylthiophene | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | - | Moderate | [2] |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | Good | [7] |
| 2-Bromothiophene | PdCl₂(PPh₃)₂ | - | Na₂CO₃ (2.2) | THF/H₂O (4:1) | 65 | - | [8] |
| 3,4-Dibromothiophene-2-carbaldehyde | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | - | - | [5] |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 6:1 ratio, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting logic for failed Suzuki coupling reactions.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing de-bromination of 4-Bromothiophene-2-carboxamide in coupling reactions
Technical Support Center: 4-Bromothiophene-2-carboxamide Coupling Reactions
This center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving this compound, with a specific focus on mitigating the undesired de-bromination side reaction.
Frequently Asked Questions (FAQs)
Q1: What is de-bromination in the context of a cross-coupling reaction?
A1: De-bromination, also known as hydrodehalogenation or proto-dehalogenation, is a common side reaction in palladium-catalyzed cross-coupling chemistry. It involves the replacement of a bromine atom on the starting material (in this case, this compound) with a hydrogen atom. This undesired reaction consumes the starting material, reduces the yield of the intended coupled product, and introduces a significant purification challenge.[1]
Q2: Why is this compound particularly susceptible to de-bromination?
A2: Thiophene is an electron-rich aromatic ring. Electron-rich aryl halides can be more prone to de-bromination side reactions, especially with highly active catalyst systems.[1] The position of the bromine and the presence of the activating carboxamide group can influence the electronic properties of the C-Br bond, making it susceptible to cleavage through pathways that lead to the undesired hydrogenated product.
Q3: What are the primary reaction parameters that influence the rate of de-bromination?
A3: Several factors can promote de-bromination. Key among them are:
-
Catalyst/Ligand System: Highly active or inappropriate ligand choice can favor the de-bromination pathway.
-
Base: Strong bases, particularly alkoxides (e.g., NaOEt, KOtBu) or hydroxide (NaOH), can generate palladium-hydride species that are major culprits in de-bromination.[1]
-
Solvent: Protic solvents (e.g., alcohols) or the presence of water can serve as a proton source for the de-bromination reaction.[2][3] While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental.[2]
-
Temperature: Higher reaction temperatures can sometimes accelerate the rate of de-bromination relative to the desired coupling.
Q4: How can I quickly identify if de-bromination is a major issue in my reaction?
A4: The de-brominated byproduct, thiophene-2-carboxamide, can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The byproduct will typically appear as a new, less polar spot compared to the this compound starting material.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of thiophene-2-carboxamide.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show the appearance of a new proton signal in the aromatic region where the bromine atom was previously located.[1]
Troubleshooting Guide
Problem: My coupling reaction (e.g., Suzuki, Stille, Sonogashira) is producing a significant amount of thiophene-2-carboxamide (de-brominated byproduct).
This guide provides a systematic approach to troubleshoot and minimize this side reaction.
Logical Troubleshooting Workflow
This workflow helps prioritize which variables to adjust in your experimental setup.
Competing Reaction Pathways
Understanding the mechanism is key. The desired cross-coupling catalytic cycle competes with an off-cycle de-bromination pathway, often initiated by a palladium-hydride species.
Quantitative Data Summary
The choice of reaction parameters is critical. The following table summarizes the general effects of different components on the ratio of desired product to the de-brominated byproduct.
| Coupling Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Approx. Yield (Coupled) | Approx. Yield (De-brominated) | Key Takeaway |
| Suzuki | Pd(PPh₃)₄ | NaOEt | Ethanol | 78 | ~20% | >60% | Strong alkoxide bases in protic solvents are a primary cause of de-bromination.[1] |
| Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O (10:1) | 80 | >85% | <5% | Bulky, electron-rich ligands and a weaker inorganic base dramatically suppress the side reaction.[3] |
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O (4:1) | 100 | ~40% | ~50% | Excessive water can promote de-bromination even with a carbonate base.[2] |
| Stille | Pd(PPh₃)₄ | - | Dioxane | 100 | ~30% | High | The standard Pd(PPh₃)₄ catalyst can be inefficient, allowing time for de-bromination.[4] |
| Stille | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 110 | >90% | <10% | A more active catalyst system with a suitable ligand can outcompete the side reaction.[5] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | >80% | <10% | Standard conditions are often effective, but amine choice and temperature are important. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | DBU | DMF | 100 | ~50% | ~40% | A stronger base (DBU) and high-polarity solvent at elevated temperature can increase de-bromination. |
Note: Yields are illustrative and based on typical outcomes reported in the literature for similar challenging substrates.
Optimized Experimental Protocols
Here are starting-point protocols designed to minimize de-bromination for common coupling reactions.
Protocol 1: Low De-bromination Suzuki-Miyaura Coupling
This protocol is adapted for challenging heteroaryl bromides prone to de-bromination.[3]
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst, such as XPhos Pd G3 (1-3 mol%). The use of a pre-catalyst that readily forms the active Pd(0) species is recommended.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. An oxygen-free environment is crucial.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. If necessary for boronic acid solubility, add a minimal amount of degassed water (e.g., 10:1 to 20:1 dioxane:water ratio). Anhydrous conditions should be the first choice if possible.[2]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to prevent prolonged heating that might favor side reactions.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Optimized Stille Coupling
This protocol uses a more active catalyst system to promote the desired reaction over de-bromination.[5][6]
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-4 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 8-16 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent & Reagent Addition: Add anhydrous and degassed toluene via syringe. Subsequently, add the organostannane reagent (1.1-1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture. To remove tin byproducts, dilute with an organic solvent, wash with a saturated aqueous solution of potassium fluoride (KF), and stir vigorously for at least one hour. Filter the mixture through Celite, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
References
Identifying and removing impurities from 4-Bromothiophene-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromothiophene-2-carboxamide. The following information is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, and the work-up process. These may include:
-
Unreacted Starting Materials: Such as 4-bromothiophene-2-carboxylic acid.
-
Isomeric Impurities: Regioisomers like 5-bromothiophene-2-carboxamide or 3-bromothiophene-2-carboxamide can form if the bromination of the thiophene ring is not completely selective.
-
Coupling Agent Byproducts: If coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for amide formation, byproducts such as dicyclohexylurea (DCU) or the corresponding urea from EDC can be present.[1][2][3][4]
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexanes).
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Unexpected peaks in an NMR spectrum often correspond to the common impurities listed above.
-
A broad singlet in the downfield region (around 12-13 ppm) could indicate the presence of unreacted 4-bromothiophene-2-carboxylic acid.
-
Signals corresponding to dicyclohexylurea (DCU) may appear in the aliphatic region if DCC was used as a coupling agent.
-
Isomeric impurities will have distinct aromatic proton signals in the thiophene region (typically 7-8 ppm). Comparing your spectrum with known spectra of potential isomers can help in their identification.
Q3: What is the best method to purify crude this compound?
A3: The most common and effective purification methods for compounds like this compound are column chromatography and recrystallization.[5] The choice depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a versatile technique for separating a wide range of impurities.
-
Recrystallization: This method is excellent for removing small amounts of impurities and can yield highly pure crystalline material.
Q4: I am having trouble with my column chromatography. What are some common issues and solutions?
A4: Common issues include poor separation, product not eluting, or co-elution of impurities.
-
Poor Separation: The polarity of the eluent may not be optimal. It is recommended to test various solvent systems using Thin Layer Chromatography (TLC) first to achieve good separation. A common starting point for thiophene derivatives is a mixture of hexanes and ethyl acetate.[5]
-
Product Not Eluting: The eluent might be too non-polar. Gradually increasing the polarity of the solvent system (gradient elution) can help elute more polar compounds.
-
Co-elution of Impurities: If impurities have similar polarity to the product, a very long column or a different stationary phase (like alumina) might be necessary. Sometimes, deactivating the silica gel with triethylamine (1-2% in the eluent) can help, especially if your compound is sensitive to acid.[5]
Q5: Can you suggest a good recrystallization solvent for this compound?
A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For amide compounds, solvent mixtures are often effective. Good starting points to test are:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
Experiment with small amounts of your crude product to find the optimal solvent or solvent system.
Troubleshooting Guide
This guide provides a systematic approach to identifying and removing impurities from this compound.
Step 1: Initial Analysis of the Crude Product
Before attempting purification, it is crucial to analyze the crude product to identify the major impurities.
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your crude mixture. Use a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) and visualize under UV light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities.
-
High-Performance Liquid Chromatography (HPLC): Offers a quantitative measure of purity and can resolve closely related impurities.[6][7][8]
Step 2: Impurity Identification and Removal Strategy
Based on the initial analysis, choose the most appropriate purification strategy.
| Identified Impurity | Recommended Removal Method | Notes |
| Unreacted 4-bromothiophene-2-carboxylic acid | Aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) during work-up, followed by column chromatography or recrystallization. | The carboxylic acid will be deprotonated and dissolve in the aqueous layer. |
| Dicyclohexylurea (DCU) | Filtration of the crude reaction mixture (DCU is often insoluble in common organic solvents). If some remains, it can be removed by column chromatography. | DCU is a common byproduct when using DCC as a coupling agent.[1][2][3][4] |
| Isomeric Impurities | Careful column chromatography is usually required. A long column and a shallow gradient of eluent polarity may be necessary for good separation. | Isomers often have very similar polarities, making them challenging to separate. |
| Baseline/Polar Impurities | Flash chromatography with a suitable eluent system. | These are often byproducts from the reaction or decomposition. |
| Non-polar Impurities | Column chromatography, starting with a non-polar eluent (e.g., hexanes) to wash them off the column first. | These could be residual starting materials or non-polar byproducts. |
Step 3: Visualization of Troubleshooting Workflow
Caption: A diagram showing the general workflow for the purification and analysis of this compound.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. peptide.com [peptide.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 4-Bromothiophene-2-carboxamide
Welcome to the technical support center for the synthesis of 4-Bromothiophene-2-carboxamide. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to help researchers improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound? A1: The most direct and widely used methods start from 4-Bromothiophene-2-carboxylic acid. The two primary routes are:
-
The Acyl Chloride Pathway: This involves converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by amidation with an ammonia source.
-
Direct Amide Coupling: This route uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the direct reaction between the carboxylic acid and an ammonia source.[1]
Q2: What is the critical starting material for this synthesis? A2: The most common and commercially available starting material is 4-Bromothiophene-2-carboxylic acid.[2][3] Its purity is crucial for achieving a high yield of the final product.
Q3: Which factors have the most significant impact on the reaction yield? A3: Several factors can critically affect the yield:
-
Anhydrous Conditions: Thiophene derivatives and the reagents used (especially in the acyl chloride pathway) are often sensitive to moisture. Ensuring all glassware is oven-dried and using anhydrous solvents is essential.
-
Reagent Quality: The freshness and purity of reagents like thionyl chloride and coupling agents are paramount.
-
Temperature Control: Many steps, particularly the addition of reagents, require low temperatures (e.g., 0 °C) to minimize side product formation.
-
Stoichiometry: Precise control over the molar ratios of reactants is necessary for optimal conversion.
Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most common method. A suitable eluent system (e.g., ethyl acetate/hexane) should be used to resolve the starting material (carboxylic acid) from the product (carboxamide). The starting material is typically more polar and will have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution & Verification |
| Degraded or Impure Reagents | Use a fresh bottle of thionyl chloride or coupling agent (e.g., DCC). Ensure the starting 4-Bromothiophene-2-carboxylic acid is pure. |
| Presence of Water | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents (e.g., dry DCM, THF). Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incomplete Acyl Chloride Formation | If using the thionyl chloride method, consider increasing the reflux time to ensure full conversion of the carboxylic acid. Verify the formation of the acyl chloride by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing via TLC or GC-MS. |
| Ineffective Amidation Step | Ensure the ammonia source (e.g., aqueous ammonium hydroxide, ammonia in dioxane) is sufficiently concentrated. For the acyl chloride method, add the acyl chloride solution slowly to a cooled, stirred solution of the ammonia source. |
Problem 2: Significant Formation of Side Products
| Possible Cause | Recommended Solution & Verification |
| Reaction Temperature Too High | Maintain strict temperature control, especially during the addition of reactive intermediates like acyl chlorides. Perform the amidation step at 0 °C or below to minimize side reactions. |
| Side Reaction with Coupling Agent | In DCC coupling, the primary byproduct is dicyclohexylurea (DCU). Most of the DCU is insoluble in solvents like dichloromethane (DCM) and can be removed by filtration before the aqueous workup.[1] |
| Decomposition of Starting Material or Product | Thiophene rings can be sensitive to harsh conditions. Avoid unnecessarily long reaction times or exposure to strong acids/bases at high temperatures. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Recommended Solution & Verification |
| Contamination with Dicyclohexylurea (DCU) | If DCU persists after filtration, it can sometimes be removed by trituration with a solvent in which the product is soluble but DCU is not, or through careful column chromatography. |
| Co-elution of Product and Starting Material | Optimize the solvent system for column chromatography. A gradient elution (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexane and gradually increasing the polarity) can improve separation. |
| Product is Insoluble | This compound may have limited solubility. For purification by recrystallization, test a range of solvents and solvent mixtures to find an appropriate system where the product is soluble at high temperatures but precipitates upon cooling. |
Experimental Protocols & Data
Two common protocols for the synthesis are detailed below. Yields are indicative and may vary based on experimental conditions and scale.
Method A: Synthesis via Acyl Chloride Intermediate
This method involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with ammonia.
Protocol:
-
To a solution of 4-Bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per mmol of acid), add thionyl chloride (2.0 eq) dropwise at 0 °C.[1]
-
Allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours until gas evolution ceases.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride by rotary evaporation to yield the crude 4-Bromothiophene-2-carbonyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM (~3 mL per mmol) and add this solution dropwise to a vigorously stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (excess, ~10 eq).
-
Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Synthesis via DCC Coupling
This method uses a coupling agent to form the amide bond directly.
Protocol:
-
Dissolve 4-Bromothiophene-2-carboxylic acid (1.0 eq), an ammonia source (e.g., ammonium chloride, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM (~10 mL per mmol of acid).[1]
-
If using ammonium chloride, add a non-nucleophilic base like triethylamine (TEA, 1.2 eq) to liberate ammonia in situ.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.[1]
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight (12-16 hours).
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Data
| Parameter | Method A: Acyl Chloride | Method B: DCC Coupling |
| Typical Yield | 75-90% | 65-85% |
| Key Reagents | Thionyl Chloride, NH₄OH | DCC, DMAP, NH₄Cl/TEA |
| Reaction Time | 6-8 hours | 12-18 hours |
| Pros | Generally higher yield, uses cheaper reagents. | Milder conditions, avoids handling thionyl chloride. |
| Cons | Uses corrosive thionyl chloride, requires careful handling. | Generates DCU byproduct which can complicate purification, DCC is a known allergen. |
Visualized Workflows and Pathways
// Nodes Start [label="4-Bromothiophene-2-carboxylic acid", fillcolor="#FBBC05"]; AcylChloride [label="Acyl Chloride Intermediate", fillcolor="#FFFFFF"]; Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AcylChloride [label=" SOCl₂, Reflux"]; AcylChloride -> Product [label=" NH₃ / NH₄OH, 0°C"]; Start -> Product [label=" DCC, DMAP, NH₃ source, RT", color="#EA4335"]; } endom Caption: Key synthetic pathways from the starting carboxylic acid.
References
Technical Support Center: Lithiation Reactions of Brominated Thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the lithiation of brominated thiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the lithiation of brominated thiophenes, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I recovering my brominated thiophene starting material after the reaction?
Answer:
Recovery of the starting material indicates that the crucial lithium-halogen exchange did not occur or was incomplete. Several factors could be responsible:
-
Inactive n-Butyllithium (n-BuLi): Organolithium reagents are sensitive to air and moisture. If the n-BuLi has degraded, it will not be effective. It is recommended to titrate the n-BuLi solution to determine its exact concentration before use.[1]
-
Presence of Moisture: The reaction is highly sensitive to water. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are anhydrous.[1] The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Low Reaction Temperature: While low temperatures are necessary, sometimes slightly warming the reaction after the addition of n-BuLi can initiate the exchange. For instance, warming to -30°C after adding n-BuLi and then re-cooling to -78°C before adding the electrophile can be effective.[1]
-
Insufficient Reagent: Ensure you are using the correct stoichiometry. For a simple lithium-halogen exchange, at least one equivalent of n-BuLi is needed. If your thiophene has acidic protons (e.g., an amide group), additional equivalents of n-BuLi will be required to deprotonate these sites first.[3]
Question 2: My main product is the debrominated thiophene. What is causing this?
Answer:
Formation of the debrominated (protonated) thiophene suggests that the lithiated intermediate is being quenched by a proton source before it can react with your electrophile.
-
Trace Amounts of Water: As mentioned, any moisture in the reaction will protonate the highly basic thienyllithium intermediate.[1]
-
Acidic Protons on the Substrate: If your brominated thiophene has other acidic protons, the lithiated species can be quenched by abstracting a proton from another molecule of the starting material. Using a sufficient excess of the lithiating agent can mitigate this.
-
Work-up Procedure: Quenching the reaction with a proton source (like water or saturated aqueous ammonium chloride) is the final step. If this is done before the electrophile has fully reacted, you will isolate the debrominated product.[2]
Question 3: The yield of my desired product is very low, and I see a mixture of byproducts. How can I improve this?
Answer:
Low yields and complex product mixtures often point to side reactions or suboptimal reaction conditions.
-
Incorrect Temperature: The reaction is typically performed at -78°C to maximize selectivity and prevent the decomposition of the thienyllithium intermediate.[2] Running the reaction at higher temperatures can lead to undesired side products.[1]
-
Choice of Lithiating Agent: For some substrates, tert-butyllithium (t-BuLi) may be a better choice than n-BuLi. The steric hindrance of the tert-butyl group can increase regioselectivity.[4] Using two equivalents of t-BuLi can also be beneficial, as the second equivalent eliminates the tert-butyl bromide byproduct, preventing it from participating in side reactions.[4]
-
Addition of TMEDA: Tetramethylethylenediamine (TMEDA) can be added to increase the reactivity of n-BuLi, which may improve conversion.[1]
-
Electrophile Reactivity: The electrophile might not be reactive enough at -78°C. In some cases, allowing the reaction to warm slightly (e.g., to -40°C) after the addition of the electrophile can improve the yield.[1]
-
Directed Ortho-Lithiation: Depending on the substituents on the thiophene ring, direct deprotonation (ortho-lithiation) can compete with or even dominate over lithium-halogen exchange.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best lithiating agent for brominated thiophenes: n-BuLi, t-BuLi, or LDA?
A1: Both n-BuLi and t-BuLi are effective for lithium-halogen exchange on brominated thiophenes. t-BuLi is more reactive and its steric bulk can improve regioselectivity.[4] Using two equivalents of t-BuLi is often recommended for a clean reaction.[4] Lithium diisopropylamide (LDA) is generally not suitable as it is more likely to cause deprotonation at the 2-position rather than lithium-halogen exchange.[4]
Q2: How critical is the reaction temperature?
A2: Temperature control is crucial. The standard temperature for this reaction is -78°C (a dry ice/acetone bath).[2] This low temperature is necessary to ensure the stability of the thienyllithium intermediate and to prevent side reactions.[2]
Q3: How can I confirm that the lithiation has occurred before adding the electrophile?
A3: You can take a small aliquot from the reaction mixture and quench it with a deuterated proton source like D₂O. Analysis of this quenched sample by NMR or mass spectrometry will show the incorporation of deuterium if the lithiation was successful.[1]
Q4: What are some common electrophiles used in these reactions?
A4: A wide variety of electrophiles can be used to functionalize the lithiated thiophene, including aldehydes, ketones, esters, alkyl halides, and sources of CO₂, sulfur, and tin.[2][3][5]
Data Presentation
Table 1: Comparison of Common Lithiating Reagents for 3-Bromothiophene
| Reagent | Formula | Key Advantages | Key Disadvantages | Recommended Equivalents |
| n-Butyllithium (n-BuLi) | CH₃(CH₂)₃Li | Commonly available, effective for lithium-halogen exchange. | Can sometimes lead to side reactions; byproduct (butyl bromide) can be reactive.[4] | 1.1 - 1.2 |
| tert-Butyllithium (t-BuLi) | (CH₃)₃CLi | Highly reactive, steric hindrance can improve regioselectivity.[4] | More hazardous than n-BuLi; byproduct (t-BuBr) can be problematic if not eliminated.[4] | 2.0 (to ensure elimination of t-BuBr)[4] |
| Lithium Diisopropylamide (LDA) | [(CH₃)₂CH]₂NLi | Strong, non-nucleophilic base. | Generally unsuitable; favors deprotonation over lithium-halogen exchange.[4] | Not Recommended |
Table 2: Key Reaction Parameters and Their Effects
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Temperature | -78 °C | Maximizes selectivity and stability of the lithiated intermediate.[2] | Higher temperatures can lead to decomposition and side reactions.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive with oxygen and moisture.[2] | Reaction failure due to quenching of the organolithium reagent. |
| Solvent | Anhydrous THF | Good solvent for the reaction, helps to deaggregate organolithiums.[5] | Presence of water will quench the reaction.[1] |
| Lithiation Time | 30 - 60 minutes | Ensures complete lithium-halogen exchange.[2] | Incomplete reaction leading to recovery of starting material. |
Experimental Protocols
Standard Protocol for Lithiation of 3-Bromothiophene and Quenching with an Electrophile
-
Reaction Setup:
-
Assemble a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes.[2]
-
-
Addition of Reactant and Solvent:
-
Under a positive flow of inert gas, add 3-bromothiophene (1.0 eq) to the flask via syringe.[2]
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2-0.5 M.[2]
-
Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.[2]
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. Keep the needle tip below the surface of the solution and monitor the internal temperature to ensure it does not rise significantly.[2]
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.[2]
-
-
Electrophilic Quench:
-
Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.[2]
-
-
Work-up:
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[2]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]
-
-
Purification:
Visualizations
Caption: General workflow for the lithiation of brominated thiophenes.
Caption: Troubleshooting decision tree for lithiation reactions.
References
Catalyst Selection for Cross-Coupling with 4-Bromothiophene-2-carboxamide: A Technical Support Center
For researchers, scientists, and drug development professionals, the successful functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. This technical support center provides detailed guidance on catalyst selection for the cross-coupling of 4-bromothiophene-2-carboxamide, a key building block in medicinal chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The thiophene ring is an electron-rich heterocycle, which can sometimes lead to catalyst deactivation through coordination of the sulfur atom to the palladium center. Conversely, the carboxamide group at the 2-position is electron-withdrawing, which can influence the reactivity of the C-Br bond at the 4-position. Finding a balance in the catalyst system to overcome these competing effects is crucial.
Q2: Which cross-coupling reaction is the best starting point for functionalizing this compound?
A2: The Suzuki-Miyaura coupling is often the recommended starting point. It is well-regarded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. However, the optimal choice will ultimately depend on the desired final product.
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is critical and often interdependent. For Suzuki couplings with electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often more effective than traditional ligands like triphenylphosphine. These ligands can promote the oxidative addition step and stabilize the catalytic species.
Q4: What are the most common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be minimized by ensuring anhydrous conditions and using a suitable base.
-
Homocoupling: Dimerization of the starting material or the coupling partner. This can be suppressed by maintaining a strict inert atmosphere to exclude oxygen.
-
Olefin Isomerization (in Heck reactions): The position of the double bond in the product can migrate. The choice of base can help to minimize this.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
This is a frequent challenge that can often be resolved by systematically evaluating the reaction components and conditions.
-
Catalyst Inactivity: The palladium catalyst may be inactive or may have decomposed.
-
Solution: Use a fresh batch of a pre-catalyst, which can offer more consistent generation of the active catalytic species. Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.
-
-
Suboptimal Ligand Choice: The ligand may not be suitable for this specific substrate.
-
Solution: For electron-deficient systems, consider switching to a more electron-rich and sterically hindered ligand.
-
-
Incorrect Base: The strength and solubility of the base are critical for the catalytic cycle.
-
Solution: Screen a variety of bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Caption: A workflow for troubleshooting low or no conversion in cross-coupling reactions.
Issue 2: Formation of a Complex Mixture of Byproducts
The presence of multiple unexpected products indicates a lack of selectivity in the reaction.
-
Side Reactions Dominating: Conditions may be favoring undesired reaction pathways.
-
Solution: Lowering the reaction temperature can sometimes improve selectivity. Additionally, ensuring a strictly inert atmosphere is crucial to prevent oxygen-mediated side reactions.
-
-
Instability of Coupling Partners: The boronic acid (in Suzuki reactions) or organostannane (in Stille reactions) may be degrading under the reaction conditions.
-
Solution: For Suzuki couplings, consider using the corresponding boronate ester (e.g., a pinacol ester), which can be more stable. For Stille couplings, ensure the organostannane is pure and handled under inert conditions.
-
Catalyst System Comparison
The selection of the catalyst system is paramount for a successful cross-coupling reaction. The following tables provide a summary of commonly used catalyst systems for various cross-coupling reactions with bromothiophenes. Note: The yields are highly dependent on the specific coupling partner and reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Moderate to High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100-110 | Moderate to High |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 | Variable |
Table 2: Stille Coupling
| Palladium Precursor | Ligand | Additive | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | CuI | DMF | 80-100 | Moderate to High |
| Pd₂(dba)₃ | P(2-furyl)₃ | - | Toluene | 90-110 | Moderate to High |
Table 3: Heck Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | Moderate |
| Pd(OAc)₂ | - | K₂CO₃ | NMP | 120-140 | Moderate |
Table 4: Sonogashira Coupling
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 25-50 | Moderate to High |
| Pd(OAc)₂ | - | SPhos | Cs₂CO₃ | 1,4-Dioxane | 60-80 | Moderate to High |
Table 5: Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | Moderate to High |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Moderate to High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and subject it to at least three cycles of evacuation and backfilling with an inert gas (e
Impact of water content on Suzuki reactions of bromothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions of bromothiophenes. The following information addresses common issues related to the impact of water content on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in Suzuki reactions of bromothiophenes?
Water plays a dual role in Suzuki-Miyaura coupling reactions. It is often a crucial component of the solvent system, typically mixed with an organic solvent like dioxane or THF.[1] Water can promote the reaction by aiding in the dissolution of the base (e.g., K₂CO₃, K₃PO₄) and facilitating the transmetalation step of the catalytic cycle. However, excessive water can lead to undesirable side reactions.[1]
Q2: What are the common side reactions associated with water in Suzuki couplings of bromothiophenes?
The primary side reactions exacerbated by the presence of water are:
-
Dehalogenation: The bromo group on the thiophene ring is replaced by a hydrogen atom, leading to a non-functionalized thiophene byproduct. This is a significant issue, especially in reactions involving dibromothiophenes where selective coupling is desired.[2]
-
Protodeboronation: The boronic acid coupling partner reacts with water to replace the boronic acid group with a hydrogen atom, effectively consuming the nucleophile and reducing the yield of the desired product.
Q3: How does water content affect the selectivity (mono- vs. di-substitution) in Suzuki reactions of dibromothiophenes?
For substrates like dibromothiophenes, controlling the water content is critical for achieving selective mono- or di-substitution. While a certain amount of water is necessary for the reaction to proceed, higher concentrations can promote dehalogenation of the mono-coupled intermediate before the second coupling can occur. Minimal water content is often key to successfully achieving double Suzuki couplings in a one-pot reaction.[2]
Q4: Can Suzuki reactions of bromothiophenes be performed under anhydrous conditions?
Attempts to perform these reactions under strictly anhydrous conditions have often resulted in no reaction or very low yields.[2] This suggests that a minimal amount of water is essential for the catalytic cycle to function effectively, likely by facilitating the formation of the active catalytic species and promoting the crucial transmetalation step.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or GC-MS analysis shows primarily unreacted starting materials (bromothiophene and/or boronic acid).
-
Formation of a significant amount of boronic acid homocoupling byproduct.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient Water | While excess water is problematic, a complete absence can stall the reaction. Ensure a minimal amount of water is present in the solvent system. A common starting point is a 4:1 or 6:1 ratio of organic solvent to water.[2][3] |
| Poor Reagent Solubility | The bromothiophene or boronic acid may not be sufficiently soluble in the chosen solvent mixture. The addition of water can improve the solubility of inorganic bases and boronic acids.[4] Consider screening different co-solvents. |
| Catalyst Inactivity | The palladium catalyst may be inactive. Ensure proper handling and use of fresh catalyst. Water can sometimes influence the stability and activity of the catalytic species. |
| Suboptimal Base | The chosen base may not be effective. Water plays a role in activating the base. Ensure the base is sufficiently soluble in the reaction mixture. |
Issue 2: Significant Formation of Dehalogenated Byproduct
Symptoms:
-
GC-MS analysis shows a peak with a mass corresponding to the thiophene ring without the bromine atom.
-
¹H NMR of the crude product shows signals corresponding to the dehalogenated thiophene.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Excessive Water Content | High concentrations of water can promote the dehalogenation side reaction.[2] |
| Action: Systematically reduce the amount of water in the solvent system. For example, if a 4:1 dioxane/water mixture was used, try an 8:1 or even a 10:1 ratio. | |
| Reaction Temperature Too High | Elevated temperatures in the presence of water can accelerate dehalogenation. |
| Action: Lower the reaction temperature and monitor the reaction over a longer period. | |
| Choice of Base | Certain bases may be more prone to inducing dehalogenation in aqueous media. |
| Action: Screen different bases. For instance, if a strong base was used, consider a milder one. |
Issue 3: Poor Selectivity in Reactions with Dibromothiophenes (Mono- vs. Di-substitution)
Symptoms:
-
A complex mixture of mono-substituted, di-substituted, and dehalogenated products is observed.
-
Difficulty in isolating the desired product in pure form.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Water Concentration | As with dehalogenation, the water content directly impacts the selectivity of the second coupling. |
| Action: For selective di-substitution, use a minimal amount of water to prevent dehalogenation of the mono-coupled intermediate.[2] For selective mono-substitution, a slight excess of the dibromothiophene and carefully controlled stoichiometry of the boronic acid are crucial, along with an optimized water content. | |
| Stoichiometry of Reagents | Incorrect ratios of the dibromothiophene and boronic acid will lead to a mixture of products. |
| Action: For mono-substitution, use a slight excess of the dibromothiophene. For di-substitution, use a stoichiometric amount or a slight excess of the boronic acid for each coupling step. |
Data Presentation
The following tables summarize the qualitative and semi-quantitative impact of water on Suzuki reactions of bromothiophenes based on literature findings.
Table 1: Effect of Dioxane/Water Ratio on the Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde
| Dioxane:Water Ratio | Outcome | Reference |
| 4:1 | Major product is the dehalogenated byproduct. | [2] |
| 6:1 | Good yield of the desired di-substituted product. | [2] |
| 8:1 | Incomplete reaction after 24 hours. | [2] |
| Anhydrous Dioxane | No reaction (no coupling or dehalogenation). | [2] |
Table 2: General Observations on Water Content in Suzuki Reactions of Bromothiophenes
| Water Content | General Effect |
| Anhydrous | Often results in no or very slow reaction. |
| Minimal/Controlled | Generally optimal for promoting the reaction while minimizing side reactions. Crucial for selective double couplings. |
| Excessive | Leads to increased rates of dehalogenation and protodeboronation, reducing the overall yield of the desired product. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Monobromothiophene
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Bromothiophene derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-bromothiophene, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling an inert gas through the solvent mixture for 20-30 minutes.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Double Suzuki Coupling of a Dibromothiophene
This protocol is adapted for the synthesis of di-substituted thiophenes and emphasizes the control of water content.
Materials:
-
2,5-Dibromo-3-hexylthiophene (1.0 eq)
-
First arylboronic acid (1.1 eq)
-
Second arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (4.0 eq total)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2,5-dibromo-3-hexylthiophene, the first arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ under a positive pressure of inert gas.
-
Prepare a degassed 6:1 mixture of 1,4-dioxane and water.
-
Add the degassed solvent to the reaction flask.
-
Heat the mixture to 90 °C and stir for 12 hours, monitoring the formation of the mono-substituted intermediate by GC-MS.
-
After the first coupling is complete, cool the reaction mixture slightly.
-
Under a positive flow of inert gas, add the second arylboronic acid (1.1 eq) and the remaining K₃PO₄ (2.0 eq).
-
Continue to heat the reaction at 90 °C for another 12-24 hours, monitoring the formation of the di-substituted product.
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizations
References
- 1. Influence of the Boron Moiety and Water on Suzuki–Miyaura Catalyst‐Transfer Condensation Polymerization [ouci.dntb.gov.ua]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Thiophene Carboxamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of thiophene carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for the purification of thiophene carboxamides?
A1: The most prevalent stationary phase for the purification of thiophene carboxamides is silica gel (typically 230-400 mesh).[1] Its polarity allows for effective separation of moderately polar compounds like many thiophene carboxamide derivatives. For acid-sensitive compounds that may degrade on silica, neutral alumina is a viable alternative.[1]
Q2: How do I select an appropriate mobile phase for my thiophene carboxamide purification?
A2: Mobile phase selection is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[1] The ideal solvent system should provide a retention factor (Rf) value for the target compound in the range of 0.2-0.4 on the TLC plate to ensure good separation on the column.[1] A significant difference in Rf values (ΔRf > 0.2) between the desired compound and impurities is recommended.[1]
Q3: What are common impurities encountered in thiophene carboxamide synthesis and how can they be removed prior to chromatography?
A3: Common impurities include unreacted starting materials such as thiophene carboxylic acid and the corresponding amine, as well as coupling reagents and side-products. A preliminary work-up is often beneficial. This can involve washing the crude product with a dilute acid to remove basic impurities like unreacted amines, followed by a wash with a dilute base to remove acidic impurities like unreacted carboxylic acid.[1]
Q4: My thiophene carboxamide appears to be degrading on the silica gel column. What can I do to prevent this?
A4: Degradation on silica gel can be a problem for sensitive thiophene derivatives.[1] To mitigate this, you can deactivate the silica gel by preparing a slurry with the eluent and adding 1-2% triethylamine.[1] This neutralizes the acidic sites on the silica surface. Another approach is to minimize the compound's contact time with the stationary phase by running the column more quickly, without compromising separation.[1] If degradation persists, switching to a less acidic stationary phase like neutral alumina is recommended.[1]
Q5: I am struggling to separate regioisomers of my substituted thiophene carboxamide. What strategies can I employ?
A5: Separating regioisomers is a known challenge due to their similar polarities.[1] To enhance separation, consider the following:
-
Solvent System Optimization: A thorough screening of various solvent systems using TLC is crucial. Sometimes, a combination of a non-polar solvent with a solvent of intermediate polarity, like toluene or dichloromethane, can provide better selectivity than more common mixtures.[1]
-
Column Dimensions: Employing a long and narrow column increases the number of theoretical plates, which can significantly improve the resolution of closely eluting compounds.[1]
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can be highly effective in separating isomers.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | The solvent system is not optimal. | Perform a comprehensive solvent screen using TLC to identify a system that provides a good separation (ΔRf > 0.2).[1] |
| The column is overloaded with the crude product. | Use a larger column with a higher ratio of silica gel to the crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly, without any air bubbles or cracks.[1] | |
| Compound Streaking or "Tailing" | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent. For basic compounds like some thiophene carboxamides, adding a small amount of triethylamine (e.g., 0.1-1%) can help. For acidic compounds, a few drops of acetic acid may be beneficial. |
| The sample was overloaded on the column. | Reduce the amount of sample loaded onto the column. | |
| Compound Not Eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. If using a gradient, ensure the final solvent composition is polar enough to elute your compound. |
| The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[2] Consider deactivating the silica or using an alternative stationary phase.[1] | |
| Cracks in the Silica Bed | The column ran dry. | Always maintain the solvent level above the top of the stationary phase. |
| Heat generated from the interaction of the solvent with the silica gel. | Pack the column using a slurry method and allow it to equilibrate before loading the sample. |
Experimental Protocols
Protocol 1: General Column Chromatography of a Thiophene Carboxamide Derivative
This protocol outlines a standard procedure for the purification of a thiophene carboxamide derivative using silica gel column chromatography.
Materials:
-
Crude thiophene carboxamide derivative
-
Silica gel (230-400 mesh)[1]
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)[1]
-
Triethylamine (optional, for deactivation)[1]
-
Glass chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that provides good separation of the desired product from impurities, aiming for a target Rf value of 0.2-0.4.[1]
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle into a uniform bed. Gently tap the column to ensure even packing and remove any air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica bed to protect it during sample and eluent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent in which it is readily soluble.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene carboxamide derivative.[1]
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Poor Separation.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromothiophene-2-carboxamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the thiophene scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Bromothiophene-2-carboxamides are particularly valuable building blocks, offering multiple reaction sites for diversification. However, the isomeric position of the bromine atom and the carboxamide group significantly influences the molecule's reactivity in key synthetic transformations. This guide provides an objective comparison of the reactivity of 4-Bromothiophene-2-carboxamide and its isomers, supported by established principles in organic chemistry and experimental data from related systems.
Introduction to Isomeric Reactivity
The reactivity of bromothiophene carboxamides is primarily dictated by the electronic and steric environment of the carbon-bromine (C-Br) bond and the acidity of the thiophene ring protons. The carboxamide group (-CONH₂) acts as a directing group in metalation reactions and electronically influences the thiophene ring. The position of the bromine atom is crucial in palladium-catalyzed cross-coupling reactions, with reactivity generally being higher at the 2-position compared to the 3-position.
This guide will focus on the comparison of this compound with its key isomers: 5-Bromothiophene-2-carboxamide and 3-Bromothiophene-2-carboxamide, in two fundamental reaction classes: Palladium-Catalyzed Cross-Coupling Reactions and Lithiation (Directed ortho-Metalation).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation, respectively. The reactivity of the aryl bromide in these reactions is highly dependent on the electronic density at the carbon atom of the C-Br bond and steric hindrance around the reaction site. In thiophene systems, the C2 and C5 positions are generally more reactive than the C3 and C4 positions in such transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. The general trend for halide reactivity is I > Br > Cl.[1]
Comparative Reactivity:
-
5-Bromothiophene-2-carboxamide: This isomer is expected to be the most reactive among the three in Suzuki coupling. The bromine at the 5-position (an α-position) is analogous to the highly reactive 2-bromothiophene. The electron-withdrawing nature of the carboxamide at the 2-position can further activate the C5-Br bond towards oxidative addition to the palladium(0) catalyst.
-
This compound: The bromine at the 4-position (a β-position) is generally less reactive than at an α-position. However, the carboxamide at the adjacent 2-position can influence the electronic properties of the ring.
-
3-Bromothiophene-2-carboxamide: Similar to the 4-bromo isomer, the bromine is at a β-position, suggesting lower reactivity compared to the 5-bromo isomer. The proximity of the bulky carboxamide group at the 2-position might introduce steric hindrance, potentially slowing down the reaction compared to the 4-bromo isomer.
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Isomer | Bromine Position | Expected Reactivity | Rationale |
| 5-Bromothiophene-2-carboxamide | 5 (α-position) | High | Electronically activated α-position, analogous to reactive 2-bromothiophenes. |
| This compound | 4 (β-position) | Moderate | Less reactive β-position. |
| 3-Bromothiophene-2-carboxamide | 3 (β-position) | Moderate to Low | Less reactive β-position with potential steric hindrance from the adjacent carboxamide group. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for a typical Suzuki-Miyaura coupling reaction is provided below. This can be adapted for the different isomers of bromothiophene-2-carboxamide.
-
Reaction Setup: To an oven-dried flask, add the bromothiophene-2-carboxamide isomer (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, for example, K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, for instance, 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
A similar protocol has been successfully applied to the coupling of 4,5-dibromothiophene-2-carboxaldehyde.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3][4] The reactivity trends are similar to those observed in Suzuki coupling, where the electronic nature and steric accessibility of the C-Br bond are paramount.
Comparative Reactivity:
The expected order of reactivity for the isomers in Buchwald-Hartwig amination mirrors that of the Suzuki coupling for the same reasons.
-
5-Bromothiophene-2-carboxamide: Highest expected reactivity.
-
This compound: Moderate expected reactivity.
-
3-Bromothiophene-2-carboxamide: Moderate to low expected reactivity.
Table 2: Predicted Relative Reactivity in Buchwald-Hartwig Amination
| Isomer | Bromine Position | Expected Reactivity | Rationale |
| 5-Bromothiophene-2-carboxamide | 5 (α-position) | High | Electronically activated α-position. |
| This compound | 4 (β-position) | Moderate | Less reactive β-position. |
| 3-Bromothiophene-2-carboxamide | 3 (β-position) | Moderate to Low | Less reactive β-position with potential steric hindrance. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromothiophene-2-carboxamide isomer (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (10 mL).
-
Reaction Execution: Heat the mixture, typically between 90 and 110 °C, until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the desired aryl amine.
This reaction has been successfully performed on various aminothiophenes with halopyridines.[5]
Logical Flow of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Lithiation and Directed ortho-Metalation (DoM)
Lithiation of thiophenes can occur via two main pathways: lithium-halogen exchange or deprotonation of a C-H bond. The presence of a Directed Metalation Group (DMG) like a carboxamide can favor the deprotonation of an adjacent proton. The acidity of thiophene protons generally follows the order H2 > H5 > H3 > H4.
Comparative Reactivity:
-
This compound: The carboxamide at the 2-position strongly directs lithiation to the 3-position. Therefore, treatment with a strong lithium base (like n-BuLi or LDA) is expected to result in deprotonation at C3. Lithium-halogen exchange at the C4-Br bond is also possible but might be slower than the directed deprotonation.
-
5-Bromothiophene-2-carboxamide: The carboxamide at C2 directs lithiation to C3. However, the C5-Br bond is susceptible to rapid lithium-halogen exchange. The outcome will depend on the reaction conditions (base, temperature). At low temperatures (e.g., -78 °C), lithium-halogen exchange often outcompetes deprotonation.
-
3-Bromothiophene-2-carboxamide: The carboxamide at C2 directs lithiation to the adjacent C3 position, which is already substituted with bromine. The other adjacent proton is at the amide nitrogen. Deprotonation of the N-H is likely, followed by potential lithium-halogen exchange at C3. The C5 proton is the most acidic ring proton after C2, making it a potential site for deprotonation as well.
Table 3: Predicted Reactivity in Lithiation Reactions
| Isomer | Primary Lithiation Pathway(s) | Rationale |
| This compound | Directed ortho-metalation at C3 | The carboxamide is a strong DMG, directing deprotonation to the adjacent C3. |
| 5-Bromothiophene-2-carboxamide | Lithium-halogen exchange at C5 | The C5-Br bond is highly activated towards exchange, which is typically faster than DoM at C3. |
| 3-Bromothiophene-2-carboxamide | N-H deprotonation, then Lithium-halogen exchange at C3 or Deprotonation at C5 | The carboxamide directs to the brominated C3. N-H deprotonation is facile. The C5 proton is the most acidic ring C-H. |
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Reaction Setup: Under an inert atmosphere, dissolve the bromothiophene-2-carboxamide isomer (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 equivalents for C-H lithiation/exchange, or 2.2 equivalents if N-H deprotonation is also expected) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 mmol) dropwise at -78 °C.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate. Purify the product by column chromatography.
This general protocol is adapted from procedures for the lithiation of other bromothiophenes and amide-directed lithiations.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to 4-Bromothiophene-2-carboxamide and 5-Bromothiophene-2-carboxamide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted thiophenes serve as crucial scaffolds for the development of novel therapeutic agents and functional materials. Among these, brominated thiophene carboxamides are of particular interest due to their versatile reactivity and diverse biological activities. This guide provides a detailed comparison of two key isomers: 4-Bromothiophene-2-carboxamide and 5-Bromothiophene-2-carboxamide, focusing on their physicochemical properties, synthesis, and biological applications, supported by available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is essential for predicting their behavior in biological systems and for designing synthetic routes. While comprehensive experimental data for both compounds is not available in a single source, a compilation of reported values and predicted properties is presented below.
| Property | This compound | 5-Bromothiophene-2-carboxamide & its Precursors |
| Molecular Formula | C₅H₄BrNOS | C₅H₄BrNOS |
| Molecular Weight | 206.06 g/mol | 207.05 g/mol (for carboxylic acid)[1] |
| Melting Point | 150-155 °C (for 3-carboxamide isomer) | 141-144 °C (for 5-bromo-2-thiophenecarboxylic acid) |
| Boiling Point | 114-115 °C / 11 mmHg (for 4-bromo-2-thiophenecarboxaldehyde)[2][3] | 105-107 °C / 11 mmHg (for 5-bromo-2-thiophenecarboxaldehyde) |
| Appearance | White to bright yellow crystals (for 4-bromo-2-thiophenecarboxylic acid)[4] | Pale yellow to orange-yellow solid (for 4-bromo-2-thiophenecarboxylic acid)[4] |
| pKa | 3.50 ± 0.10 (Predicted for 4-bromo-2-thiophenecarboxylic acid)[4] | Not available |
| LogP | 2.2 (Predicted for 4-bromo-2-thiophenecarboxylic acid)[1] | Not available |
| CAS Number | 83933-17-9[5] | Not directly available for the amide |
Note: Some of the data presented is for the precursor carboxylic acids or aldehydes due to the limited availability of experimental data for the carboxamides themselves.
Synthesis and Reactivity
The synthetic accessibility and reactivity of these isomers are key considerations for their application in research and development. The bromine atom on the thiophene ring provides a handle for various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.
Synthesis of this compound Derivatives
The synthesis of N-substituted 4-bromothiophene-2-carboxamides can be achieved through a multi-step process starting from thiophene. A representative synthetic pathway involves the regioselective lithiation and subsequent functionalization of the thiophene ring.[6][7][8]
Synthesis of 5-Bromothiophene-2-carboxamide Derivatives
5-Bromothiophene-2-carboxamide and its derivatives are typically synthesized from 5-bromothiophene-2-carboxylic acid. The carboxylic acid can be activated to an acyl chloride, which then reacts with an appropriate amine to form the amide bond.[9][10] Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) can be employed.[9][10]
The bromine atom in both isomers is amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl substituents. This has been demonstrated in the synthesis of derivatives of both 4-arylthiophene-2-carbaldehydes and 5-arylthiophene-2-carboxylates.[11][12]
Biological Activities and Applications
Thiophene carboxamides are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.
This compound
Direct experimental data on the biological activity of the parent this compound is limited in the public domain. However, its precursors and derivatives are utilized in the synthesis of biologically active molecules. For instance, 4-bromothiophene-2-carbaldehyde serves as a building block for compounds with potential therapeutic applications.[3][13] Research into the biological profile of this compound and its derivatives is an area ripe for exploration.
5-Bromothiophene-2-carboxamide and its Derivatives
In contrast, derivatives of 5-Bromothiophene-2-carboxamide have been more extensively studied and have shown promise in several therapeutic areas:
-
Anticancer Activity: Several studies have reported the synthesis and evaluation of 5-bromothiophene-2-carboxamide derivatives as potential anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer.[9][10] Some derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent.[14]
-
Antiproliferative Evaluation: Novel compounds incorporating the 5-bromothiophene-2-carboxamide scaffold have been synthesized and evaluated for their antiproliferative activity.[9][10]
-
Spasmolytic Activity: Derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and shown to possess spasmolytic effects.[12]
-
Antibacterial Activity: Thiophene-2-carboxamide derivatives, in general, have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[15]
The diverse biological activities of thiophene carboxamides are often attributed to their ability to participate in various biological interactions, including hydrogen bonding and hydrophobic interactions.[15]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summarized protocols for key synthetic steps and biological assays based on the available literature.
General Procedure for the Synthesis of N-Aryl-5-bromothiophene-2-carboxamides
This protocol is based on the synthesis of 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide.
-
Reaction Setup: Dissolve 5-bromothiophene-2-carboxylic acid in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Activation: Add 4-dimethylaminopyridine (DMAP) and stir for 30 minutes. Cool the solution to 0°C and add a solution of dicyclohexylcarbodiimide (DCC) in anhydrous DCM.
-
Amine Addition: Add the desired amine (e.g., 2-aminothiazole) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours.
-
Work-up: Quench the reaction with distilled water and extract the product with DCM.[9][10]
Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Conclusion
This guide provides a comparative overview of this compound and 5-Bromothiophene-2-carboxamide based on currently available scientific literature. While both isomers share a common thiophene carboxamide core and a reactive bromine handle, the extent of their investigation differs significantly. 5-Bromothiophene-2-carboxamide and its derivatives have been more thoroughly explored, demonstrating a range of promising biological activities, particularly in the realm of anticancer research.
The limited data on this compound highlights a significant knowledge gap and a corresponding opportunity for further research. Future studies should focus on the synthesis of the parent 4-bromo isomer and a systematic evaluation of its physicochemical properties and biological activities. Direct comparative studies of the two isomers would be invaluable in elucidating the structure-activity relationships and understanding the impact of the bromine position on their therapeutic potential and material properties. Such research will undoubtedly contribute to the rational design of new and more effective thiophene-based compounds for a variety of applications.
References
- 1. 4-Bromo-2-thiophenecarboxylic Acid | C5H3BrO2S | CID 610409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4-Bromothiophene-2-carboxaldehyde | 18791-75-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 83933-17-9|this compound|BLD Pharm [bldpharm.com]
- 6. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of 4-Bromothiophene-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various compounds derived from the versatile scaffold, 4-Bromothiophene-2-carboxamide. The thiophene ring is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways to offer an objective comparison of the performance of these compounds.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of programmed cell death (apoptosis).
Comparative Anticancer Potency
The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below. Lower IC50 values indicate higher potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Phenyl-thiophene-carboxamide | Hep3B (Liver Cancer) | 5.46 | [2] |
| Compound 2 | Phenyl-thiophene-carboxamide | Hep3B (Liver Cancer) | 8.85 | [2] |
| Compound 3 | Phenyl-thiophene-carboxamide | Hep3B (Liver Cancer) | 12.58 | [2] |
| MB-D1 | Thiazolyl-amide | A375 (Melanoma) | ~40 | [3] |
| MB-D2 | Phthalimido-imide | A375 (Melanoma) | ~12 | [3] |
| MB-D2 | Phthalimido-imide | HT-29 (Colon Cancer) | ~31 | [3] |
| MB-D2 | Phthalimido-imide | MCF-7 (Breast Cancer) | ~39 | [3] |
| MB-D4 | Piperidinyl-amide | A375 (Melanoma) | ~33 | [3] |
| MB-D4 | Piperidinyl-amide | HT-29 (Colon Cancer) | ~51 | [3] |
| MB-D4 | Piperidinyl-amide | MCF-7 (Breast Cancer) | ~54 | [3] |
Note: The specific structures of "Compound 1, 2, and 3" are detailed in the referenced literature as compounds 2b, 2d, and 2e, respectively. MB-D1, MB-D2, and MB-D4 are synthesized from 5-bromothiophene-2-carboxylic acid, a closely related precursor.
Key Signaling Pathways in Anticancer Activity
VEGFR-2 Signaling Pathway:
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4] Inhibition of this pathway is a major strategy in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Validating the Use of 4-Bromothiophene-2-carboxamide in High-Throughput Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Bromothiophene-2-carboxamide and its analogs, validating their potential for use in high-throughput screening (HTS) campaigns for anticancer and antibacterial drug discovery. The thiophene-2-carboxamide scaffold is a recognized privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activity.[1][2] This document summarizes key performance data, details relevant experimental protocols, and visualizes potential mechanisms of action to support the inclusion of this compound in screening libraries.
Data Presentation: Comparative Biological Activity
The following tables summarize the cytotoxic and antibacterial activities of various thiophene-2-carboxamide derivatives, providing a baseline for evaluating the potential efficacy of this compound in HTS campaigns.
Table 1: Anticancer Activity of Thiophene-2-Carboxamide Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl) | Hep3B | 5.46 | [3] |
| Compound 2d | 5-(4-fluorophenyl)-N-(p-tolyl) | Hep3B | 8.85 | [3] |
| Compound 2e | 5-(4-fluorophenyl)-N-(4-methoxyphenyl) | Hep3B | 12.58 | [3] |
| MB-D2 | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-bromothiophene-2-carboxamide | A375 | ~25 (estimated from % viability) | [4] |
| MB-D4 | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(methoxycarbonyl)phenyl)thiophene-2-carboxamide | A375 | ~50 (estimated from % viability) | [4] |
| Compound 2 | 2-(4-chlorophenyl)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.013 | [5] |
| Compound 3 | 2-(4-methoxyphenyl)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.023 | [5] |
Table 2: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 7b | 3-amino-N-(4-acetylphenyl)-4-(4-methoxyphenyl)thiophene-2-carboxamide | P. aeruginosa | Not specified, but high activity | [6] |
| Compound 7b | 3-amino-N-(4-acetylphenyl)-4-(4-methoxyphenyl)thiophene-2-carboxamide | S. aureus | Not specified, but high activity | [6] |
| Compound 7b | 3-amino-N-(4-acetylphenyl)-4-(4-methoxyphenyl)thiophene-2-carboxamide | B. subtilis | Not specified, but high activity | [6] |
| Compound 4a | 5-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | ESBL-producing E. coli | Not specified, but high activity | [7] |
| Compound 4c | 5-(4-hydroxyphenyl)-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | ESBL-producing E. coli | Not specified, but high activity | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the assays used to evaluate thiophene-2-carboxamide derivatives and can be adapted for high-throughput screening of this compound.
1. High-Throughput Cytotoxicity Assay (MTT-Based)
This protocol is designed to determine the cytotoxic effects of test compounds on cancer cell lines and is amenable to a 96- or 384-well format for HTS.
-
Materials:
-
Cancer cell lines (e.g., Hep3B, MCF-7, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (including this compound and alternatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well or 384-well clear flat-bottom plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
-
-
Procedure:
-
Seed cells into the wells of the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the overnight culture medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
2. High-Throughput Antibacterial Assay (Broth Microdilution)
This protocol is for determining the minimum inhibitory concentration (MIC) of test compounds against bacterial strains and is suitable for HTS.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
96-well or 384-well sterile, clear, round-bottom plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the microplate wells.
-
Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by measuring the optical density at 600 nm or by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate potential signaling pathways targeted by thiophene-2-carboxamide derivatives and a typical HTS workflow.
Caption: Potential anticancer mechanisms of thiophene-2-carboxamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 | MDPI [mdpi.com]
A Comparative Guide to the Reaction Kinetics of 4-Bromothiophene-2-carboxamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative and qualitative comparison of the reaction kinetics of 4-Bromothiophene-2-carboxamide and its analogues in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Understanding the kinetic profile of this versatile building block is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes for novel therapeutic agents and functional materials. While specific kinetic data for this compound is not extensively available in the public domain, this guide leverages data from closely related thiophene derivatives to provide a robust comparative analysis.
Comparative Analysis of Reaction Kinetics
The reactivity of halothiophenes in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the halogen atom on the thiophene ring. Generally, 2-halothiophenes exhibit higher reactivity compared to their 3-halo counterparts. This is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient, facilitating the initial oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1]
As a 2-brominated thiophene derivative, this compound is expected to follow this trend of higher reactivity. The presence of the electron-withdrawing carboxamide group at the 2-position can further influence the electronic properties of the thiophene ring and, consequently, its reaction kinetics.
While direct comparative kinetic studies for this compound are limited, a study on the carbon-sulfur cross-coupling of a 2-bromothiophene derivative provides valuable quantitative insight into the kinetics of a related system.
Quantitative Kinetic Data
The following table summarizes the pseudo-first-order rate constants for the oxidative addition step of a palladium-catalyzed C-S cross-coupling reaction of 2-bromo-3-octylthiophene, which serves as a kinetic analogue for this compound. The data highlights the significant impact of the phosphine ligand on the reaction rate.
| Reactant | Ligand | Temperature (°C) | Pseudo-First-Order Rate Constant (k_obs, h⁻¹) |
| 2-Bromo-3-octylthiophene | dppf | 60 | 0.110 |
| 2-Bromo-3-octylthiophene | dippf | 60 | 0.029 |
Data sourced from a kinetic and computational investigation of carbon-sulfur cross-coupling.[2]
This data quantitatively demonstrates that the choice of ligand can alter the rate of the oxidative addition step by a factor of nearly four. This underscores the importance of ligand selection in optimizing reaction kinetics for substrates like this compound.
Detailed Experimental Protocols
Accurate determination of reaction kinetics requires careful experimental design and monitoring. The following are generalized protocols for monitoring the kinetics of Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction
Objective: To determine the reaction rate of the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[1]
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water)[1]
-
Internal standard (e.g., Dodecane)
-
Reaction vials, syringes, and magnetic stir bars
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
In a typical experiment, a reaction vial is charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
The vial is sealed with a septum and purged with an inert gas (e.g., Argon).
-
A degassed solution of the palladium catalyst in the solvent is prepared separately.
-
The reaction is initiated by adding the catalyst solution to the reaction vial via syringe.
-
The reaction mixture is stirred at a constant temperature (e.g., 80 °C).
-
Aliquots (e.g., 0.1 mL) are withdrawn from the reaction mixture at regular time intervals using a syringe and are immediately quenched (e.g., by diluting with a cold solvent and filtering through a short plug of silica).
-
The quenched samples are analyzed by GC-MS or HPLC to determine the concentration of the reactant and product relative to the internal standard.
-
The data is used to plot concentration versus time, from which the initial reaction rate and rate constants can be determined.
Kinetic Analysis of a Buchwald-Hartwig Amination Reaction
Objective: To determine the reaction rate of the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)[3]
-
Solvent (e.g., Toluene)
-
Internal standard (e.g., Biphenyl)
-
Reaction monitoring system (e.g., in-situ IR spectroscopy or automated HPLC sampling)
Procedure:
-
A reaction vessel is charged with this compound, the amine, the base, and the internal standard.
-
The vessel is sealed and purged with an inert gas.
-
The solvent is added, and the mixture is stirred at the desired reaction temperature.
-
A solution of the palladium precatalyst and the ligand in the solvent is injected to start the reaction.
-
The reaction progress is monitored in real-time using an in-situ probe or by an automated system that withdraws, quenches, and analyzes samples at set intervals.
-
The concentration of the starting material and product is plotted against time to determine the kinetic profile of the reaction.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in the kinetic analysis of this compound, the following diagrams have been generated using Graphviz (DOT language).
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for kinetic analysis.
Conclusion
While a comprehensive quantitative kinetic profile for this compound is an area for future research, the available data on analogous 2-bromothiophenes provides a strong foundation for understanding its reactivity. It is anticipated that this compound will exhibit favorable kinetics in palladium-catalyzed cross-coupling reactions, characteristic of a 2-substituted halothiophene. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to conduct their own kinetic studies, enabling the optimization of synthetic routes and the efficient development of novel molecules. The significant influence of ligands on reaction rates, as demonstrated by the comparative data, highlights a key parameter for optimization in any kinetic study of this compound.
References
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. For scientists engaged in drug discovery and development, the synthesis of functionalized heterocycles is of paramount importance. Substituted thiophenes, in particular, are key structural motifs in a wide array of pharmaceutical agents. This guide offers a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of 4-bromothiophene-2-carboxamide, a versatile building block in medicinal chemistry.
While direct, side-by-side comparative studies on this specific substrate are not extensively documented in peer-reviewed literature, this guide synthesizes available data from related thiophene systems and general principles of cross-coupling to provide a valuable resource for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the Suzuki-Miyaura coupling. Below is a summary of commonly employed palladium catalysts and their general performance characteristics in the context of heteroaryl halide coupling.
| Catalyst System | Key Features & Performance Insights | Typical Reaction Conditions |
| Pd(PPh₃)₄ | A widely used, commercially available catalyst. Often effective for a range of substrates, though it may require higher temperatures and longer reaction times compared to more modern catalysts.[1][2] In some cases, it has been shown to be the most effective catalyst for specific heterocyclic couplings. | Base: K₂CO₃, K₃PO₄ Solvent: Toluene, Dioxane/H₂O, DMF/H₂O Temperature: 80-110 °C |
| Pd(dppf)Cl₂ | A robust and versatile catalyst, frequently employed for challenging Suzuki-Miyaura couplings.[3][4][5][6] The dppf ligand can enhance catalyst stability and activity, often leading to higher yields and shorter reaction times compared to Pd(PPh₃)₄.[7] It is a common choice for "standard conditions" in heteroaryl couplings.[7] | Base: K₂CO₃, Cs₂CO₃ Solvent: DME, THF, Dioxane Temperature: 80-100 °C |
| Buchwald Precatalysts | A class of highly active and versatile catalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3).[8][9] They are known for their high efficiency at low catalyst loadings and their ability to couple challenging substrates, including heteroaryl chlorides and unstable boronic acids, often under milder conditions.[8][10] | Base: K₃PO₄, K₂CO₃ Solvent: Toluene, Dioxane, THF Temperature: Room Temperature to 100 °C |
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with various arylboronic acids.
General Procedure using Pd(PPh₃)₄
To a reaction vessel containing this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) is added a suitable solvent such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL). A base, typically potassium carbonate (2.0 mmol), is then added, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol). The vessel is sealed and the mixture is heated to 80-100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS. Upon cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure using Pd(dppf)Cl₂
In a flask, this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) are combined. A solvent, for instance, 1,2-dimethoxyethane (DME) or a mixture of dioxane and water, is added. The palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 mmol), is then introduced. The flask is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated to 80-90 °C for 4-12 hours. The reaction progress is monitored by an appropriate analytical technique. After completion, the mixture is worked up as described in the previous procedure, followed by purification of the desired product.
General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G3)
A reaction tube is charged with this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and a base, typically potassium phosphate (2.0 mmol). A solvent such as toluene or dioxane is added, followed by the Buchwald precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol). The tube is sealed and the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2-8 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the coupled product.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
- 1. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]
- 5. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPPF Catalyst, DPPF Supplier, [1,1′-Bis(Diphenylphosphino)Ferrocene]Dichloropalladium(II) - UIV Chem [riyngroup.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Guide to 4-Bromothiophene-2-carboxamide Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the thiophene carboxamide core has emerged as a promising framework for the development of potent therapeutic agents. This guide provides a comprehensive comparison of 4-bromothiophene-2-carboxamide derivatives and their analogues, focusing on their structure-activity relationships (SAR), anticancer properties, and underlying mechanisms of action. The information is supported by experimental data from various studies, presented in a clear and comparative format.
Performance Comparison of Thiophene Carcarboxamide Derivatives
Recent research has highlighted the significant cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. The structure-activity relationship (SAR) studies reveal that substitutions on the thiophene ring and the carboxamide nitrogen are crucial for their biological activity.
Anticancer Activity Against Various Cancer Cell Lines
The antiproliferative effects of several thiophene carboxamide derivatives have been evaluated against melanoma (A375), colorectal cancer (HT-29), breast cancer (MCF-7), and hepatocellular carcinoma (Hep3B) cell lines. The data, summarized in the tables below, showcases the varying degrees of potency of these compounds, with some exhibiting activity comparable to or even exceeding that of the standard chemotherapeutic drug, doxorubicin.
| Compound | Cancer Cell Line | Concentration (µM) | Cell Viability (%) | IC50 (µM) | Reference |
| MB-D2 | A375 | 100 | - | - | [1] |
| HT-29 | 100 | 30.6 ± 18.4 | - | [1] | |
| 75 | 50.04 ± 22.8 | - | [1] | ||
| MCF-7 | 100 | 38.93 ± 8.19 | - | [1] | |
| 50 | 76.18 ± 1.4 | - | [1] | ||
| MB-D4 | HT-29 | 100 | 69.28 ± 13.65 | - | [1] |
| 75 | 51 ± 23.2 | - | [1] | ||
| MCF-7 | 100 | 53.98 ± 19.46 | - | [1] | |
| 50 | 68.75 ± 18.3 | - | [1] | ||
| Compound 2b | Hep3B | - | - | 5.46 | [2] |
| Compound 2e | Hep3B | - | - | 12.58 | [2] |
| Doxorubicin | Hep3B | - | - | >25 | [2] |
Table 1: Comparative antiproliferative activity of selected thiophene carboxamide derivatives.
The SAR studies indicate that the presence of a bromine atom at the 4-position of the thiophene ring, combined with specific substitutions on the carboxamide moiety, can significantly enhance cytotoxic activity. For instance, compound MB-D2, a 5-bromo-N-(5-bromothiophene-2-carbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carboxamide, demonstrated the most potent cytotoxic effects across multiple cell lines in one study.[1] Another study identified compound 2b as a highly active agent against Hep3B cells, outperforming the standard drug doxorubicin.[2]
Mechanism of Action: Induction of Apoptosis
Several studies have delved into the molecular mechanisms underlying the anticancer effects of these derivatives, with the induction of apoptosis being a prominent finding. Key events in the apoptotic pathway, such as the activation of caspases and the disruption of the mitochondrial membrane potential, have been observed in cancer cells treated with these compounds.
Caspase Activation and Mitochondrial Depolarization
Treatment of cancer cells with active thiophene carboxamide derivatives has been shown to lead to a significant increase in the activity of caspase-3/7, the key executioner caspases in the apoptotic cascade.[1] Furthermore, these compounds have been observed to induce mitochondrial depolarization, a critical event in the intrinsic pathway of apoptosis.[1]
The following diagram illustrates a generalized workflow for evaluating the anticancer activity and mechanism of action of this compound derivatives.
Caption: Experimental workflow for evaluating the anticancer properties of this compound derivatives.
The proposed mechanism of action, focusing on the induction of the intrinsic apoptotic pathway, is depicted in the following signaling pathway diagram.
Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and accurate comparison of results, detailed experimental protocols for the key assays are provided below.
Antiproliferative MTT Assay
This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Caspase-3/7 Activation Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Treatment: Seed and treat cells with the test compounds in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Mitochondrial Membrane Potential (JC-1) Assay
This assay detects changes in the mitochondrial membrane potential, a hallmark of apoptosis.
-
Cell Staining: Treat cells with the test compounds. After the incubation period, add the JC-1 staining solution (5 µg/mL) to the cells and incubate for 20 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
Data Analysis: Determine the ratio of red to green fluorescence to quantify the extent of mitochondrial depolarization.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The SAR studies have provided valuable insights into the structural requirements for potent cytotoxic activity. The primary mechanism of action for many of these derivatives appears to be the induction of apoptosis via the intrinsic pathway, characterized by mitochondrial dysfunction and caspase activation. The provided experimental protocols offer a standardized approach for the evaluation and comparison of these and other potential anticancer compounds. Further optimization of this chemical series could lead to the discovery of new drug candidates with improved therapeutic profiles for the treatment of various cancers.
References
Comparative Evaluation of 4-Bromothiophene-2-carboxamide Analogs: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The 4-bromothiophene-2-carboxamide scaffold has emerged as a promising framework in medicinal chemistry, with analogs demonstrating a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This guide provides a comparative overview of the performance of various analogs based on available experimental data, detailing their in vitro efficacy and highlighting the current landscape of their in vivo evaluation.
In Vitro Activity of this compound Analogs and Related Compounds
The following table summarizes the in vitro biological activity of several this compound analogs and closely related derivatives from various studies. The data showcases their potential across different therapeutic areas, primarily focusing on oncology and virology.
| Compound ID | Target/Activity | Cell Line(s) | Key Findings (IC50/EC50/Cell Viability) | Reference(s) |
| MB-D2 | Anticancer | A375 (melanoma) | 11.74% ± 6.061 cell viability at 100 µM | |
| HT-29 (colon) | 30.6% ± 18.4 cell viability at 100 µM | |||
| MCF-7 (breast) | 38.93% ± 8.19 cell viability at 100 µM | |||
| MB-D4 | Anticancer | A375 (melanoma) | 33.42% ± 8.8 cell viability at 100 µM | |
| HT-29 (colon) | 53.98% ± 19.46 cell viability at 100 µM | |||
| MCF-7 (breast) | 68.75% ± 18.3 cell viability at 50 µM | |||
| MB-D1 | Anticancer | A375 (melanoma) | 40.31% ± 7.9 cell viability at 100 µM | |
| Compound 1 (Urea-thiophene carboxamide) | Otoprotection (against neomycin) | Zebrafish neuromast hair cells | HC50 = 3.2 µM | |
| Compound 90 (ORC-13661) | Otoprotection (against neomycin) | Zebrafish neuromast hair cells | HC50 = 120 nM | |
| Thiophene carboxamide 2b | Anticancer | Hep3B (liver) | IC50 = 5.46 µM | |
| Thiophene carboxamide 2e | Anticancer | Hep3B (liver) | IC50 = 12.58 µM | |
| BT2 (Benzothiophene derivative) | BDK Inhibitor | - | IC50 = 3.19 µM |
In Vivo Evaluation of Thiophene Carboxamide Derivatives
Direct in vivo pharmacokinetic and efficacy data for this compound analogs are limited in publicly available literature. However, studies on structurally related thiophene and benzothiophene derivatives provide valuable insights into their potential in vivo behavior.
| Compound ID/Class | Animal Model | Study Type | Key Findings | Reference(s) |
| Urea-thiophene carboxamides | Rat | Efficacy (Otoprotection) | Complete in vivo protection against aminoglycoside-induced hearing loss. | |
| BT2 (Benzothiophene derivative) | Mouse | Pharmacokinetics | Excellent oral bioavailability, Terminal T1/2 = 730 min, no degradation in 240 min. | |
| Efficacy (Metabolic) | Nearly complete dephosphorylation and maximal activation of BCKDC in multiple tissues. | |||
| HI-443 (Thiophene ethyl thiourea) | Mouse | Pharmacokinetics | Hydrophilic formulations with PEG400 and propylene glycol showed the highest drug concentrations. Favorable toxicity profile. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound analogs.
Synthesis of this compound Analogs (General Procedure)
A solution of 4-bromothiophene-2-carboxylic acid in a suitable solvent (e.g., dichloromethane) is treated with a coupling agent (e.g., EDC) and a catalyst (e.g., DMAP). The reaction mixture is stirred at room temperature, followed by the addition of the desired amine. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Caspase-3/7 Activity Assay
-
Cell Treatment: Cells are seeded in a 96-well white-walled plate and treated with the test compounds for 24 hours.
-
Reagent Addition: A luminogenic substrate for caspase-3 and -7 (e.g., a tetrapeptide aminoluciferin) is added to each well.
-
Signal Measurement: The plate is incubated at room temperature, and the luminescence, which is proportional to caspase activity, is measured using a luminometer.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Benchmarking 4-Bromothiophene-2-carboxamide: A Comparative Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of target molecules. 4-Bromothiophene-2-carboxamide has emerged as a versatile and valuable scaffold, particularly in the construction of biologically active compounds. This guide provides an objective comparison of this compound against other key synthetic building blocks, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Performance in Key Cross-Coupling Reactions
The utility of a synthetic building block is often defined by its performance in robust and widely used chemical transformations. Here, we compare the reactivity of this compound and its structural isomers in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.
While direct head-to-head comparative studies for the carboxamide derivatives are not extensively documented in single reports, the general reactivity trends of the parent bromothiophene isomers provide valuable insights. The reactivity of halothiophenes in palladium-catalyzed cross-coupling reactions is influenced by the position of the halogen, with the C2 position generally being more activated towards oxidative addition than the C3 position.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Bromothiophene Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80-90% |
| 2 | 5-Bromothiophene-2-carboxylic acid derivative | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 65-80%[1][2] |
| 3 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 4 | 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Entry | Bromothiophene Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 8 | Good to Excellent |
| 2 | 3-Bromothiophene | Aniline | XPhos Pd G3 / XPhos | K₂CO₃ | Rapeseed Oil | 100 | 24 | 49-71%[3] |
Application in Kinase Inhibitor Synthesis
Thiophene-based scaffolds are prevalent in the development of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes. The Janus kinase (JAK) family of enzymes, which are central to cytokine signaling pathways, are important targets in the treatment of inflammatory diseases and cancers.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a critical pathway for transducing signals from extracellular cytokines into the nucleus, leading to the transcription of target genes involved in cell growth, differentiation, and immune response. Dysregulation of this pathway is implicated in various diseases.
This compound and its derivatives serve as key intermediates in the synthesis of potent JAK inhibitors.[4] The thiophene core acts as a scaffold, with the carboxamide and other substituents tailored to optimize binding affinity and selectivity for specific JAK isoforms.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks.
Suzuki-Miyaura Coupling: Synthesis of 4-(Phenyl)thiophene-2-carboxamide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination: Synthesis of 4-(Phenylamino)thiophene-2-carboxamide
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox and add anhydrous toluene and aniline under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 110°C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 4-(Phenylethynyl)thiophene-2-carboxamide
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Analysis Logic
The choice of a building block depends on a logical assessment of its properties and performance in the context of a specific synthetic goal.
Conclusion
This compound stands as a highly valuable and reactive building block for organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. Its favorable reactivity in key cross-coupling reactions, combined with the strategic placement of the bromine and carboxamide functionalities, allows for diverse and efficient synthetic elaborations. While alternative building blocks each have their own merits, the data and protocols presented in this guide demonstrate that this compound is a robust and reliable choice for researchers aiming to access novel chemical space in drug discovery and materials science. Careful consideration of the specific synthetic target and reaction conditions will ultimately guide the optimal selection of starting materials.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Brominated Thiophene Carboxamides: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Understanding Reactivity through DFT Descriptors
DFT calculations provide a powerful toolkit for predicting chemical reactivity. Key descriptors include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential and nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. A smaller HOMO-LUMO gap generally implies higher reactivity.[1][2]
-
Global Reactivity Descriptors: These include chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω). Hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons.[1][3]
-
Fukui Function (f(r)): This descriptor identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.[4][5][6]
Comparison of Reactivity in Brominated Thiophene Derivatives
The following tables summarize key DFT-calculated reactivity descriptors for a selection of brominated thiophene derivatives, including carboxamides and related structures. It is important to note that these values are compiled from different studies employing varied computational methodologies, which may affect direct comparability. However, the trends observed provide valuable insights.
Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for Brominated Thiophene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) | Reference |
| 3-bromothiophene-2-yl-chalcone | -6.367 | -2.705 | 3.662 | 1.831 | 5.618 | --INVALID-LINK-- |
| 5-bromothiophene-2-carboxylate derivative (5c) | -5.85 | -1.72 | 4.13 | 2.065 | - | --INVALID-LINK--[3] |
| 5-bromothiophene-2-carboxylate derivative (10c) | -5.87 | -1.75 | 4.12 | 2.06 | - | --INVALID-LINK--[3] |
| N-(4-bromophenyl)-2-((thiophen-2-yl)methylene)hydrazine-1-carboxamide | -6.09 | -2.01 | 4.08 | 2.04 | 3.00 | --INVALID-LINK--[1] |
Note: The electrophilicity index was not reported for all compounds in the cited literature.
From the data, it is evident that the substitution pattern on the thiophene ring significantly influences the electronic properties. For instance, the chalcone derivative exhibits a smaller HOMO-LUMO gap, suggesting higher reactivity compared to the carboxylate derivatives.
Predicting Reactive Sites: The Role of the Fukui Function
The Fukui function is instrumental in pinpointing the most probable sites for electrophilic and nucleophilic attack. For brominated thiophenes, this is crucial for predicting the outcomes of substitution reactions.
A DFT study on the bromination of thiophene with N-bromosuccinimide (NBS) highlights the utility of the Fukui function in predicting reactive sites.[7] While this study focuses on the bromination reaction itself, the principles can be extended to the reactivity of the brominated products.
For a generic brominated thiophene carboxamide, the positions on the thiophene ring will exhibit different susceptibilities to electrophilic and nucleophilic attack. The electron-withdrawing nature of the carboxamide and bromine will generally deactivate the ring towards electrophilic substitution, but the precise regioselectivity will be governed by the interplay of inductive and resonance effects, which can be quantified by the Fukui function.
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from computational studies. A typical DFT protocol for reactivity analysis involves the following steps:
-
Geometry Optimization: The molecular structure of the brominated thiophene carboxamide is optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[2]
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Calculation of Electronic Properties: From the optimized geometry, various electronic properties are calculated, including the energies of the HOMO and LUMO, and the molecular orbital coefficients.
-
Calculation of Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies. Local reactivity descriptors like the Fukui function are determined by analyzing the change in electron density upon the addition or removal of an electron.
Logical Workflow for DFT-Based Reactivity Analysis
The following diagram illustrates the typical workflow for assessing the reactivity of a molecule using DFT.
Caption: A flowchart illustrating the computational workflow for predicting molecular reactivity using DFT.
Signaling Pathway Analogy for Reactivity Prediction
While not a biological signaling pathway, we can draw an analogy to illustrate the logical flow of how molecular properties determined by DFT influence predicted reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fukui function - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromothiophene-2-carboxamide: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Bromothiophene-2-carboxamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard industry practices for chemical waste management.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE).
Table 1: Hazard Identification and Required PPE
| Hazard Statement | Personal Protective Equipment (PPE) |
| Causes skin irritation.[1] | Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Protective Clothing: Lab coat, long-sleeved shirt, and trousers. Flame retardant antistatic protective clothing is recommended. |
| Causes serious eye irritation.[1] | Eye Protection: Tightly sealed safety goggles or a face shield. |
| May cause respiratory irritation.[1] | Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1] If dust formation is likely, a NIOSH-approved respirator with a particulate filter is recommended. |
| General Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Avoid contact with skin and eyes.[2] | Work Area: Ensure adequate ventilation.[2] Keep away from heat, sparks, and open flames. |
II. Step-by-Step Disposal Protocol
The standard and recommended procedure for the disposal of this compound is through a licensed and approved waste disposal plant.[1] Do not dispose of this chemical into drains or the environment.[1]
1. Waste Collection and Segregation:
- Solid Waste:
- Collect excess or unwanted this compound solid in a dedicated, clearly labeled, and sealable container.
- Use spark-proof tools for collection to prevent ignition sources.[2]
- Contaminated Materials:
- Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
- Place all contaminated disposable materials into a separate, sealed, and clearly labeled waste container.
2. Container Labeling:
- All waste containers must be accurately and clearly labeled. The label should include:
- The full chemical name: "this compound"
- The words "Hazardous Waste"
- The primary hazards (e.g., "Irritant")
- The date of accumulation
3. Storage of Waste:
- Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]
- The storage area should be cool and dry.[2]
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
- Provide the waste manifest, including the chemical name and quantity, to the disposal company.
- Follow all local, regional, and national regulations for hazardous waste disposal.[3]
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Personal Protection: Wear the appropriate PPE as outlined in Table 1 throughout the cleanup process.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromothiophene-2-carboxamide
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4-Bromothiophene-2-carboxamide, including detailed operational and disposal plans to ensure a secure laboratory environment.
Immediate Safety and Handling Protocols
Chemical Identifier: this compound CAS Number: 83933-17-9
Primary Hazards: Based on available Safety Data Sheets (SDS), this compound and similar brominated thiophene compounds are known to cause skin and eye irritation.[1][2] Ingestion or inhalation may also be harmful.[2] It is crucial to avoid the formation of dust and aerosols during handling.[3]
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Impermeable gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any damage before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities or risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | Respirator | In case of insufficient ventilation or the formation of dust, a NIOSH-approved respirator with an appropriate filter cartridge should be used.[1] |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid direct contact with skin and eyes.[3]
-
Prevent the formation and inhalation of dust.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Ground all equipment containing the material to prevent electrostatic discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3]
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation and remove all sources of ignition.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and place it in a suitable, labeled container for disposal.[3]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.
Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
